AEW-541 HCl
Description
Significance of the Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling Axis in Biological Systems
The Insulin-like Growth Factor (IGF) signaling pathway is a crucial and intricately regulated network essential for cellular proliferation, growth, and survival. nih.gov This system includes three receptor tyrosine kinases: IGF-1R, the insulin-like growth factor-2 receptor (IGF-2R), and the insulin (B600854) receptor (INSR). nih.gov It also involves three ligands—insulin, IGF-1, and IGF-2—and six IGF Binding Proteins (IGFBPs) that modulate ligand availability. nih.gov
The binding of IGF-1 or IGF-2 to IGF-1R initiates a cascade of events, primarily activating two major signaling pathways: the PI3K-Akt/PKB pathway and the Ras-MAPK pathway. nih.govreactome.orgfrontiersin.org These pathways are fundamental in regulating metabolism, gene transcription, cell cycle progression, and inhibiting apoptosis (programmed cell death). nih.govfrontiersin.orgcreative-diagnostics.com Given its central role in promoting cell survival and proliferation, the IGF-1R signaling axis is a key area of investigation in various biological and pathological processes. nih.govnih.govnih.gov
Overview of Tyrosine Kinase Inhibitors as Research Tools
Tyrosine kinases are enzymes that play a critical role in cellular communication by catalyzing the transfer of a phosphate (B84403) group to tyrosine residues on substrate proteins, thereby activating or inactivating them. news-medical.net This process is a fundamental mechanism in signal transduction pathways that govern cell growth, differentiation, and metabolism. caymanchem.com The dysfunction of tyrosine kinases is linked to a variety of diseases. news-medical.net
Small-molecule tyrosine kinase inhibitors (TKIs) are compounds designed to block the action of these enzymes. mdpi.com In a research context, TKIs are invaluable tools. They allow scientists to dissect the specific contributions of different signaling pathways to cellular functions. news-medical.netcaymanchem.com By selectively inhibiting a particular kinase, researchers can observe the downstream effects and better understand its role in both normal physiology and disease states. news-medical.net The development of selective TKIs has been a significant advancement, providing more precise instruments for academic and preclinical studies. mdpi.com
Rationale for Academic Investigation into AEW-541 HCl as an IGF-1R Inhibitor
This compound, also known as NVP-AEW541, is a pyrrolo[2,3-d]pyrimidine derivative that functions as a small-molecule inhibitor of the IGF-1R kinase. nih.govontosight.ai The primary rationale for its investigation stems from its potency and selectivity. In cellular assays, AEW-541 demonstrates a significant ability to distinguish between IGF-1R and the closely related insulin receptor (InsR), showing a 27-fold greater potency for IGF-1R. nih.govmedchemexpress.com
This selectivity is crucial for research, as it allows for the specific interrogation of the IGF-1R signaling pathway with minimal confounding effects from the inhibition of InsR. caymanchem.com Research has shown that AEW-541 effectively blocks the phosphorylation of IGF-1R and downstream signaling molecules like Akt. selleckchem.comspandidos-publications.com It has been observed to inhibit processes mediated by IGF-1, such as cell survival and proliferation, at concentrations consistent with its inhibition of IGF-1R autophosphorylation. nih.govmedkoo.com These characteristics make this compound a valuable chemical probe for elucidating the complex roles of the IGF-1R signaling axis in various cellular contexts. ontosight.ai
Detailed Research Findings
AEW-541 has been the subject of numerous in vitro studies to characterize its biological activity. It has been shown to inhibit the in vitro kinase activity of the recombinant IGF-1R kinase domain with a half-maximal inhibitory concentration (IC50) of 0.15 µM. medchemexpress.comcaymanchem.com In cellular-based assays, it inhibits IGF-1R autophosphorylation with an IC50 of 86 nM, while its IC50 for the insulin receptor is 2.3 µM. nih.govmedchemexpress.com
The compound's effects on cellular processes have been documented across various cell lines. For instance, in MCF-7 breast cancer cells, AEW-541 suppresses IGF-I-mediated survival and proliferation with IC50 values of 0.162 µM and 1.64 µM, respectively. medchemexpress.comselleckchem.com In human glioma cell lines, it has been shown to block IGF-1R phosphorylation and inhibit cell proliferation in a dose-dependent manner. spandidos-publications.com Furthermore, studies have repurposed AEW-541 to investigate its effects on pathogens, demonstrating its ability to inhibit the growth of Toxoplasma gondii tachyzoites. x-mol.net
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 7-((1s,3s)-3-(azetidin-1-ylmethyl)cyclobutyl)-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
| Molecular Formula | C₂₇H₃₁Cl₂N₅O |
| Molecular Weight | 512.5 g/mol |
| CAS Number | 2320261-63-8 (for the hydrochloride salt) |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Data sourced from multiple chemical suppliers and research articles. caymanchem.commedkoo.com
Table 2: In Vitro Inhibitory Activity of AEW-541
| Target/Assay | IC₅₀ (µM) |
|---|---|
| IGF-1R (Cell-free) | 0.15 |
| InsR (Cell-free) | 0.14 |
| IGF-1R (Cellular) | 0.086 |
| InsR (Cellular) | 2.3 |
| FLT3 (Cell-free) | 0.42 |
| Tie2 (Cell-free) | 0.53 |
| VEGFR1 (Cell-free) | 0.6 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Data compiled from various research publications. medchemexpress.comcaymanchem.comselleckchem.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| AEW-541 hydrochloride | This compound, NVP-AEW541 |
| Androstenedione | Δ4A |
| Dasatinib (B193332) | |
| Dimethyl sulfoxide | DMSO |
| Erlotinib (B232) | |
| Ethanol | |
| Gefitinib | |
| Glutaraldehyde | |
| GSK-J4 hydrochloride | GSK-J4 HCl |
| Letrozole (B1683767) | |
| Methylene blue | |
| Prazosin | |
| Propidium (B1200493) iodide | |
| Pyrimethamine | |
| Sulfadiazine |
Properties
CAS No. |
1618643-96-1 |
|---|---|
Molecular Formula |
C27H31Cl2N5O |
Molecular Weight |
439.56 |
IUPAC Name |
7-((1r,3r)-3-(azetidin-1-ylmethyl)cyclobutyl)-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
InChI |
InChI=1S/C27H29N5O.2ClH/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31;;/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30);2*1H/t20-,22-;; |
InChI Key |
XBUCKSAZHWFXGF-NINBLYJGSA-N |
SMILES |
NC1=C2C(N([C@H]3C[C@H](CN4CCC4)C3)C=C2C5=CC=CC(OCC6=CC=CC=C6)=C5)=NC=N1.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AEW-541 HCl; AEW-541 dihydrochloride; NVP-AEW541; NVP-AEW 541; NVP-AEW-541; AEW-541; AEW 541; AEW541; |
Origin of Product |
United States |
Molecular Basis of Action of Aew 541 Hcl
Direct Kinase Inhibition Profile of AEW-541 HCl
This compound, a pyrrolo[2,3-d]pyrimidine derivative, demonstrates a significant inhibitory effect on the kinase activity of the insulin-like growth factor-1 receptor (IGF-1R). spandidos-publications.comnih.gov Its action is characterized by a competitive binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates.
Inhibition of IGF-1R Kinase Domain Activity
In cell-free assays, this compound has been shown to inhibit the kinase activity of the recombinant IGF-1R kinase domain with a half-maximal inhibitory concentration (IC50) of approximately 0.15 µM. medchemexpress.comcaymanchem.comcaymanchem.com Further studies at the cellular level have confirmed its potent activity against the IGF-1R kinase, with an IC50 value of 86 nM. medchemexpress.commedchemexpress.com This inhibition of IGF-1R kinase activity has been observed to be dose- and time-dependent in various cell lines. spandidos-publications.com
Selectivity Profile Against Closely Related Receptor Tyrosine Kinases
A key aspect of the molecular action of this compound is its selectivity for IGF-1R over other closely related receptor tyrosine kinases.
While this compound does inhibit the insulin (B600854) receptor (InsR), it displays a notable differential in potency. In cell-free assays, the IC50 value for InsR is approximately 0.14 µM, which is comparable to its effect on IGF-1R in the same assay system. medchemexpress.comselleckchem.com However, within a cellular context, this compound is significantly more selective for IGF-1R. It inhibits the autophosphorylation of the native IGF-1R with an IC50 of 0.086 µM, whereas the IC50 for the native InsR is 2.3 µM, indicating a 27-fold greater potency towards IGF-1R. medchemexpress.commedchemexpress.commedkoo.com
This compound has been tested against a panel of other kinases to determine its specificity. While it is highly selective for IGF-1R, it does exhibit some inhibitory activity against other kinases at higher concentrations. caymanchem.comcaymanchem.comnetascientific.com In cell-free assays, it has been shown to inhibit Tek (TIE2), Flt1 (VEGFR1), and Flt3 with IC50 values of 530 nM, 600 nM, and 420 nM, respectively. selleckchem.com It has demonstrated selectivity for IGF-1R over a panel of 20 other kinases. caymanchem.comcaymanchem.comnetascientific.com
| Kinase Target | IC50 (Cell-Free Assay) | IC50 (Cellular Assay) |
| IGF-1R | 0.15 µM medchemexpress.comcaymanchem.comcaymanchem.com | 0.086 µM medchemexpress.commedchemexpress.commedkoo.com |
| InsR | 0.14 µM medchemexpress.comselleckchem.com | 2.3 µM medchemexpress.commedchemexpress.commedkoo.com |
| Tek (TIE2) | 0.53 µM caymanchem.comcaymanchem.comselleckchem.comnetascientific.com | Not Reported |
| Flt1 (VEGFR1) | 0.6 µM caymanchem.comcaymanchem.comselleckchem.comnetascientific.com | Not Reported |
| Flt3 | 0.42 µM caymanchem.comcaymanchem.comselleckchem.comnetascientific.com | Not Reported |
Differential Inhibition of Insulin Receptor (InsR)
Modulation of Receptor Autophosphorylation by this compound
The primary mechanism through which this compound exerts its inhibitory effect is by preventing the autophosphorylation of the IGF-1R. Ligand binding to the extracellular domain of IGF-1R normally induces a conformational change that activates the intracellular kinase domain, leading to the phosphorylation of specific tyrosine residues within the receptor itself. This autophosphorylation is a critical step in the activation of downstream signaling pathways.
Cellular Effects and Signaling Pathway Modulation by Aew 541 Hcl
Impact on Downstream Signaling Cascades
AEW-541 HCl primarily exerts its effects by targeting the IGF-1R, a receptor tyrosine kinase. oncotarget.com This inhibition disrupts the downstream signaling pathways that are normally activated by the binding of IGF-1. The two major pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway. aacrjournals.org
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and metabolism. oncotarget.com this compound significantly modulates this pathway at multiple levels.
A primary consequence of this compound treatment is the reduction of phosphorylated Akt (Protein Kinase B or PKB). selleckchem.comresearchgate.net Akt is a central node in the PI3K pathway, and its activation through phosphorylation is critical for its function. oncotarget.com Studies have consistently shown that this compound decreases the levels of phospho-Akt in various cancer cell lines, including those of the prostate and neuroblastoma, without affecting the total levels of Akt protein. selleckchem.comresearchgate.net This inhibition of Akt phosphorylation is a direct result of blocking the upstream IGF-1R signaling. aacrjournals.org For instance, in TC-71 musculoskeletal sarcoma cells, this compound completely inhibited IGF-I-stimulated Akt phosphorylation. aacrjournals.org The effectiveness of AEW-541 in reducing phospho-Akt levels can be influenced by the PTEN status of the cells, suggesting that the genetic background of the cancer cells can determine the drug's efficacy. selleckchem.com
Table 1: Effect of this compound on Akt Phosphorylation in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Phospho-Akt | Reference |
|---|---|---|---|
| 22Rv1 | Prostate Cancer | Decreased | selleckchem.com |
| DU145 | Prostate Cancer | Decreased | selleckchem.com |
| PC3 | Prostate Cancer | No significant change | selleckchem.com |
| Neuroblastoma Cells | Neuroblastoma | Reduction | selleckchem.com |
| TC-71 | Musculoskeletal Sarcoma | Complete inhibition | aacrjournals.org |
| T98G | Glioma | Modest decrease | spandidos-publications.com |
The inhibition of Akt phosphorylation by this compound has cascading effects on its downstream targets, including the Forkhead box O3 (FOXO3A) transcription factor and the Proline-rich Akt substrate of 40 kDa (PRAS40). aacrjournals.orgnih.gov Akt phosphorylation of FOXO3a leads to its exclusion from the nucleus, thereby inhibiting its pro-apoptotic and cell cycle arrest functions. nih.gov By inhibiting Akt, this compound can prevent the phosphorylation of FOXO transcription factors. nih.gov For example, in MCF-7 breast cancer cells, this compound was shown to abrogate rapamycin-induced phosphorylation of FOXO substrates. nih.gov
PRAS40 is another direct substrate of Akt, and its phosphorylation is a key step in the activation of the mTORC1 complex. aacrjournals.orgaacrjournals.org In IGF1R-expressing cancer cell lines, combination treatment involving the suppression of the IGF-1R pathway, which this compound contributes to, leads to decreased phosphorylation of PRAS40. aacrjournals.org This indicates that this compound can indirectly influence mTORC1 activity by modulating the phosphorylation status of PRAS40 through its effect on Akt.
Table 2: Impact of this compound on Downstream Targets of Akt
| Downstream Target | Effect of this compound | Cellular Consequence | Reference |
|---|---|---|---|
| FOXO3A | Prevents phosphorylation | Promotes nuclear localization and pro-apoptotic activity | nih.govnih.gov |
| PRAS40 | Decreases phosphorylation | Modulates mTORC1 activity | aacrjournals.orgaacrjournals.org |
The PI3K/Akt and mTOR pathways are intricately linked, with mTOR existing in two distinct complexes, mTORC1 and mTORC2. haematologica.orgnih.gov mTORC1 is a downstream effector of Akt, while mTORC2 can phosphorylate and activate Akt. haematologica.org Inhibition of mTORC1 by drugs like rapamycin (B549165) can lead to a feedback activation of Akt, often mediated through the IGF-1R signaling pathway. nih.gov This compensatory activation of Akt can limit the therapeutic efficacy of mTOR inhibitors. nih.gov
This compound plays a crucial role in overcoming this resistance mechanism. By blocking the IGF-1R, this compound can prevent the rapamycin-induced feedback activation of Akt. nih.gov Studies have demonstrated that pretreatment with this compound abrogates the induction of Akt phosphorylation and activity caused by mTOR inhibitors. nih.gov This highlights a significant cross-talk mechanism where the inhibition of IGF-1R by this compound can synergize with mTOR inhibitors to achieve a more complete blockade of the PI3K/Akt/mTOR pathway. nih.govhaematologica.org
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govnih.gov The effect of this compound on this pathway appears to be more transient and cell-type dependent compared to its sustained inhibition of the PI3K/Akt pathway.
This compound has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2). aacrjournals.org In TC-71 musculoskeletal tumor cells, treatment with this compound led to the complete inhibition of IGF-I-stimulated Erk1/2 phosphorylation. aacrjournals.org However, time-course analyses in these same cells revealed that the inhibitory effect on Erk phosphorylation was transient, whereas the inhibition of Akt phosphorylation was more stable. aacrjournals.org
In contrast, in some neuroblastoma cell lines, this compound-driven inhibition of IGF-1R resulted in a reduction of Akt phosphorylation but not of Erk1 and Erk2 phosphorylation. selleckchem.com This suggests that the impact of this compound on the MAPK/ERK pathway can vary between different cancer types and cellular contexts. In glioma cells, while AEW-541 alone did not significantly reduce Akt phosphorylation, its combination with dasatinib (B193332) led to a significant reduction in both pAkt and pERK levels. spandidos-publications.com In vivo studies in an NWT-21 tumor xenograft model showed that this compound could abrogate both basal and IGF-I-induced MAPK phosphorylation. selleckchem.com
Table 3: Modulation of Erk1/2 Phosphorylation by this compound
| Cell/Tumor Model | Effect on Phospho-Erk1/2 | Observation | Reference |
|---|---|---|---|
| TC-71 Musculoskeletal Sarcoma Cells | Transient inhibition | Inhibition observed but not sustained over time | aacrjournals.org |
| Neuroblastoma Cells | No significant change | Akt phosphorylation was reduced, but not Erk1/2 | selleckchem.com |
| T98G Glioma Cells (in combination with dasatinib) | Significant reduction | Synergistic effect with dasatinib | spandidos-publications.com |
| NWT-21 Tumor Xenograft | Abrogation | Inhibition of both basal and IGF-I-induced phosphorylation | selleckchem.com |
Effects on Downstream Targets of Akt (e.g., FOXO3A, PRAS40)
STAT Signaling Pathway Interactions (e.g., STAT3 Phosphorylation)
The interaction of this compound with the Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly involving STAT3, appears to be cell-type dependent. The STAT family of transcription factors, when activated through phosphorylation, translocate to the nucleus to regulate the expression of genes involved in proliferation and survival. nih.govbiologists.com
In some cancer models, inhibition of IGF-1R by this compound leads to a reduction in STAT3 activation. For instance, in pancreatic cancer cells, treatment with the inhibitor was associated with decreased phosphorylation of STAT3. uninsubria.it This suggests that in certain contexts, the IGF-1R pathway is a key upstream regulator of STAT3 activity, and its blockade by this compound can disrupt this pro-survival signaling axis. uninsubria.it Similarly, studies on human biliary tract cancer (BTC) cell lines reported that treatment with this compound resulted in an inconsistent downregulation of STAT3 phosphorylation. nih.govresearchgate.net
However, this effect is not universal. In studies involving the T98G human glioma cell line, this compound had no discernible effect on the phosphorylation levels of STAT3. spandidos-publications.com This indicates that the reliance of STAT3 activation on the IGF-1R pathway can vary between different tumor types, and other signaling pathways may be more dominant in regulating STAT3 in those cells.
| Cell Line Type | Effect of this compound on STAT3 Phosphorylation | Reference |
| Pancreatic Cancer | Decreased | uninsubria.it |
| Biliary Tract Cancer | Inconsistently Downregulated | nih.govresearchgate.net |
| T98G Glioma | No Effect | spandidos-publications.com |
Cell Cycle Dynamics and Proliferative Inhibition by this compound
A primary consequence of the signaling inhibition induced by this compound is the disruption of normal cell cycle progression, leading to a halt in cellular proliferation. This is a critical component of its antitumor activity observed in vitro. nih.govselleckchem.com
Induction of G1 Cell Cycle Arrest
A consistent finding across multiple studies and cancer types is the ability of this compound to induce cell cycle arrest in the G1 phase. selleckchem.comiiarjournals.org This arrest at the G1/S-checkpoint prevents cells from entering the DNA synthesis (S) phase, thereby blocking proliferation. nih.govresearchgate.net This effect has been documented in various sarcoma cell lines (including TC-71, SK-N-MC, SaoS-2, RD/18, and RH4) and in biliary tract cancer cell lines. nih.govselleckchem.com In some instances, this G1 arrest becomes more pronounced as the concentration of this compound is increased. nih.gov While G1 arrest is a common finding, some studies on glioma cells noted only a limited reduction in key G1 regulatory proteins like cyclin D1, cyclin D3, CDK4, and CDK6, suggesting variability in the molecular response. spandidos-publications.com
Alterations in S and G2-M Phase Progression
As a direct consequence of the G1 phase blockade, treatment with this compound leads to a corresponding depletion of cells in the subsequent S and G2-M phases of the cell cycle. selleckchem.com This alteration in the distribution of cells throughout the cycle is a clear indicator of the compound's cytostatic effects. This reduction in the S and G2-M compartments has been specifically observed in human neuroblastoma cell lines following exposure to the inhibitor. selleckchem.com
| Cell Line Type | Effect on Cell Cycle | Reference |
| Sarcoma Cell Lines | Induces specific G1 arrest | selleckchem.com |
| Biliary Tract Cancer | Increase of G0/G1 fraction (G1/S-checkpoint arrest) | nih.govresearchgate.net |
| Neuroblastoma | Depletion of S and G2-M compartments | selleckchem.com |
Apoptotic Induction and Cell Survival Regulation by this compound
Mechanisms of Apoptosis Induction
The apoptotic process triggered by this compound primarily involves the intrinsic, or mitochondrial, pathway. spandidos-publications.comnih.gov Research in malignant human glioma cell lines has shown that the compound induces a loss of mitochondrial membrane potential. spandidos-publications.comnih.gov This event is a critical step in the intrinsic apoptotic cascade, leading to the release of pro-apoptotic proteins from the mitochondria into the cytosol. Specifically, this compound has been shown to cause the release of cytochrome c and apoptosis-inducing factor (AIF). spandidos-publications.comnih.gov The release of these factors ultimately leads to the activation of caspases, the executioner enzymes of apoptosis. frontiersin.orgthermofisher.com Furthermore, this compound can induce the oligomerization of the pro-apoptotic protein Bax, a key event that facilitates the permeabilization of the outer mitochondrial membrane. nih.gov
Modulation of Anti-Apoptotic Protein Expression (e.g., Bcl-xL)
The B-cell lymphoma-2 (Bcl-2) family of proteins are critical regulators of the mitochondrial apoptotic pathway, with members like Bcl-xL and Bcl-2 itself acting to prevent apoptosis. frontiersin.orgmdpi.comresearchgate.net The effect of this compound on these anti-apoptotic proteins appears to be variable and may not be a primary mechanism of action in all cell types.
In studies on biliary tract cancer, the expression of Bcl-xL was inconsistently downregulated following treatment with this compound. nih.govresearchgate.net In another study on T98G glioma cells, treatment with this compound alone resulted in only a modest decrease in the phosphorylation of Bcl-2. spandidos-publications.com This suggests that while this compound can influence the expression or activity of anti-apoptotic proteins, direct and consistent suppression of proteins like Bcl-xL may be a secondary or cell-context-specific effect of IGF-1R inhibition.
Caspase Activation and PARP Cleavage
The induction of apoptosis, or programmed cell death, is a critical mechanism for anti-cancer agents. This process is often executed by a family of proteases called caspases. The activation of initiator caspases (like caspase-9) triggers a cascade leading to the activation of effector caspases (like caspase-3), which then cleave various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.
The effect of AEW-541 on this pathway appears to be cell-type specific. In studies involving neuroendocrine tumor (NET) cell lines (BON and CM), treatment with AEW-541 resulted in a dose-dependent increase in caspase-3 activity, indicating the induction of apoptosis. nih.gov
Conversely, in T98G human glioma cells, treatment with AEW-541 alone did not induce the cleavage of caspases-8, -9, -3, or PARP. researchgate.net However, when combined with the tyrosine kinase inhibitor dasatinib, a significant induction of caspase-3 and PARP cleavage was observed, suggesting a synergistic effect that promotes mitochondrial-mediated apoptosis in these cells. researchgate.net This indicates that while AEW-541 may not independently trigger the caspase cascade in all cell types, it can lower the threshold for apoptosis induction by other agents.
| Cell Line | AEW-541 Effect on Caspase/PARP | Finding |
| BON (Neuroendocrine Tumor) | Induces dose-dependent increase in caspase-3 activity. nih.gov | Suggests direct induction of apoptosis. |
| CM (Neuroendocrine Tumor) | Induces dose-dependent increase in caspase-3 activity. nih.gov | Suggests direct induction of apoptosis. |
| T98G (Glioma) | Did not provoke caspase or PARP cleavage when used alone. researchgate.net | Suggests a lack of direct caspase cascade activation in this cell type. |
| T98G (Glioma) | Induces caspase-3 and PARP activation when combined with dasatinib. researchgate.net | Indicates a synergistic pro-apoptotic effect. |
Influence on Cellular Phenotypes and Functions
A hallmark of malignant transformation is the ability of cancer cells to proliferate without being attached to a solid substrate, a characteristic known as anchorage-independent growth. This ability is crucial for tumor formation and metastasis. AEW-541 has demonstrated potent inhibitory effects on this phenotype across various cancer models.
In musculoskeletal sarcoma cell lines, AEW-541 showed greater growth inhibitory effectiveness in soft agar (B569324) assays (which measure anchorage-independent growth) compared to its effects on cells grown in a monolayer. oup.com This highlights the critical role of the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway, which AEW-541 inhibits, in sustaining tumor cell growth under these specific conditions. oup.comresearchgate.net Similarly, in estrogen-dependent breast cancer cell lines (MCF-7), AEW-541 effectively suppressed colony formation in soft agar. researchgate.netnih.gov
| Cell Type | Assay | Effect of AEW-541 | IC50 Value |
| MCF-7 (Breast Cancer) | Soft Agar Anchorage-Independent Growth | Inhibition. nih.gov | 105 ± 18 nmol/L. nih.gov |
| Musculoskeletal Sarcomas | Soft Agar Assay | Higher inhibitory effectiveness than in monolayer culture. oup.com | Not specified. |
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. The IGF-1R signaling pathway is a key regulator of these processes. By inhibiting this pathway, AEW-541 has been shown to significantly impair cell migration and invasion.
In esophageal squamous cell carcinoma (ESCC) cells, AEW-541 treatment led to a dose-dependent decrease in cell migration and a reduction in the number of invasive cells. mdpi.com This effect was associated with the downregulation of N-Cadherin and Snail-1, proteins that are key markers and mediators of the epithelial-mesenchymal transition (EMT), a process that enables cancer cells to become motile and invasive. mdpi.com Studies on musculoskeletal sarcoma and neuroblastoma cells have also confirmed that AEW-541 inhibits tumor cell migration and invasion in Matrigel-based assays. oup.comresearchgate.net
| Cell Line(s) | Assay Type | Key Findings | Molecular Mechanism |
| KYSE30, KYSE450, TE-1 (ESCC) | Scratch Test, Transwell Invasion | Dose-dependent decrease in cell migration and invasion. mdpi.com | Downregulation of N-Cadherin and Snail-1 proteins. mdpi.com |
| Musculoskeletal Sarcoma Cells | Not specified | Reduced migration and invasion. oup.com | Not specified. |
| Neuroblastoma Cells | Matrigel Invasion Chamber | Inhibition of tumor invasion. researchgate.net | Not specified. |
In many tumors, particularly in hypoxic (low-oxygen) regions, the transcription factor Hypoxia-Inducible Factor 1α (HIF1α) becomes stabilized. HIF1α can drive the expression of genes that promote survival and angiogenesis, including IGFs, which can then act on the same cell that produced them, creating a self-sustaining autocrine loop.
AEW-541 has been shown to effectively disrupt such circuits. In U-87 MG human glioma cells, a pro-survival and pro-angiogenic autocrine loop involving IGF1R, STAT3, HIF1α, and IGF-II has been identified. nih.gov Treatment with AEW-541 disrupts this loop by inhibiting the initial IGF1R activation, which in turn reduces cell viability and the production of Vascular Endothelial Growth Factor (VEGF). nih.gov This disruption of the autocrine feedback mechanism initiated by HIF1α stabilization demonstrates a key anti-tumor effect of AEW-541 in hypoxic tumor environments. nih.gov
The DNA damage response (DDR) is a network of pathways that cells use to detect and repair damaged DNA. A key event in the response to DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage, is the phosphorylation of the histone variant H2AX, creating γH2AX.
AEW-541 has been shown to influence the DDR, particularly in the context of combination therapies. In prostate cancer cells, treatment with AEW-541 led to an increase in H2AX phosphorylation, indicating an accumulation of DSBs. This effect is crucial for its ability to act as a radiosensitizer—an agent that makes cancer cells more susceptible to the cell-killing effects of ionizing radiation.
Notably, the radiosensitizing effect of AEW-541 is dependent on the status of the tumor suppressor PTEN. In PTEN wild-type prostate cancer cells (DU145 and 22Rv1), AEW-541 enhanced radiosensitivity, an effect that coincided with the downregulation of phospho-Akt and higher levels of residual DSBs. However, in the PTEN-deficient PC3 cell line, this radiosensitization was not observed. This suggests that the tumor's genetic background, specifically the integrity of the PTEN/Akt pathway, is a critical determinant of the efficacy of combining AEW-541 with radiotherapy.
The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Tumor progression often involves extensive remodeling of the ECM, a process mediated by enzymes like matrix metalloproteinases (MMPs), to facilitate invasion and metastasis. researchgate.net
While direct studies on AEW-541's comprehensive role in ECM remodeling are limited, its known mechanisms of action suggest a clear, albeit indirect, influence. By inhibiting the IGF-1R pathway, AEW-541 has been shown to downregulate proteins like N-Cadherin in ESCC cells. mdpi.com N-Cadherin is a cell-adhesion molecule, and its modulation is a key feature of EMT, a process intrinsically linked to changes in cell-ECM interactions and matrix remodeling. Furthermore, research in soft tissue sarcomas suggests that targeting the IGF-1R pathway could be a strategy to counteract how these tumors alter the surrounding ECM to improve their ability to invade. mdpi.com The inhibition of signaling pathways like IGF-1R, which are known to crosstalk with pathways that control the expression of ECM components and remodeling enzymes, points to a potential role for AEW-541 in normalizing the tumor microenvironment. oup.commdpi.com
Preclinical Research Applications and Efficacy of Aew 541 Hcl
In Vitro Efficacy Across Diverse Cell Line Models
AEW-541 HCl has demonstrated significant anti-proliferative and pro-apoptotic effects in numerous cancer cell lines. It selectively inhibits IGF-1R autophosphorylation at nanomolar concentrations, showing a 27-fold greater potency for IGF-1R compared to the closely related insulin (B600854) receptor (InsR) in cellular assays. caymanchem.commedchemexpress.comselleckchem.com
Research has established the therapeutic potential of this compound in the three most common solid tumors in children and adolescents: Ewing's sarcoma, osteosarcoma, and rhabdomyosarcoma. nih.gov Studies on a large panel of cell lines, including 10 for Ewing's sarcoma, 8 for osteosarcoma, and 5 for rhabdomyosarcoma, revealed that Ewing's sarcoma cells are generally the most sensitive to the drug. nih.govaacrjournals.org This heightened sensitivity is consistent with the high dependence of this cancer type on IGF-1R signaling. nih.govaacrjournals.org
The compound shows a dose-dependent inhibitory effect on the growth of sarcoma cells, such as the TC-71 Ewing's sarcoma line, in both standard and low-serum media. aacrjournals.orgselleck.co.jp A common effect observed across all tested sarcoma cell lines, including TC-71, SK-N-MC, SaoS-2, RD/18, and RH4, is the induction of a G1 cell cycle block. nih.govselleck.co.jp In the most sensitive cell lines, this compound also triggers apoptosis. nih.gov However, the efficacy of the inhibitor can be influenced by the genetic profile of the tumor cells; for instance, the loss of the tumor suppressor PTEN in Ewing sarcoma cells is associated with diminished sensitivity and a higher IC50 value for this compound. aacrjournals.org
| Cell Line | Cancer Type | In Vitro Efficacy of this compound |
| TC-71 | Ewing's Sarcoma | Dose-dependent growth inhibition; G1 cell cycle arrest. aacrjournals.orgselleck.co.jp |
| SK-N-MC | Ewing's Sarcoma | G1 cell cycle arrest. selleck.co.jp |
| SaoS-2 | Osteosarcoma | G1 cell cycle arrest. selleck.co.jp |
| RD/18 | Rhabdomyosarcoma | G1 cell cycle arrest. selleck.co.jp |
| RH4 | Rhabdomyosarcoma | G1 cell cycle arrest. selleck.co.jp |
This compound has shown notable antitumor effects in neuroblastoma cells. nih.gov In vitro studies using a panel of ten IGF-IR-positive neuroblastoma cell lines demonstrated that the compound inhibited proliferation in a concentration range of 0.4 to 6.8 µM. selleck.co.jpnih.gov Beyond inhibiting growth, the drug also induced apoptosis in these cells. nih.gov Mechanistically, this compound was found to inhibit the IGF-II-mediated stimulation of both IGF-1R and the downstream signaling protein Akt. nih.gov In glioma cell lines, this compound has been shown to inhibit cell growth and disrupt an autocrine signaling loop that is initiated by the stabilization of HIF1α. selleckchem.com
| Cancer Type | In Vitro Efficacy of this compound |
| Neuroblastoma | Inhibited proliferation in 10 cell lines (IC50 range: 0.4-6.8 µM); induced apoptosis; inhibited IGF-II-mediated IGF-1R and Akt stimulation. selleck.co.jpnih.gov |
| Glioma | Inhibited cell growth; disrupted the HIF1α-initiated autocrine loop. selleckchem.com |
The efficacy of this compound has been extensively studied in breast cancer cell lines, particularly the estrogen receptor-positive MCF-7 line. In these cells, the compound effectively suppresses IGF-I-mediated survival, proliferation, and colony formation in soft agar (B569324), with reported IC50 values of 0.162 µM, 1.64 µM, and 0.105 µM, respectively. medchemexpress.comselleckchem.com
In models of estrogen-dependent breast cancer, such as MCF-7 and T47D cells engineered to express aromatase (MCF7/Aro and T47D/Aro), this compound demonstrated an ability to inhibit proliferation that is dependent on 17β-estradiol. nih.gov Research indicates that while IGF-1R inhibition has a limited effect on estrogen-dependent proliferation, it is crucial for cell survival. nih.gov Furthermore, studies have shown that combining this compound with the mTOR inhibitor rapamycin (B549165) leads to an additive inhibition of proliferation and enhanced G1 arrest in MCF-7 cells. aacrjournals.org
| Cell Line | Cancer Model | In Vitro Efficacy of this compound |
| MCF-7 | Estrogen-Dependent Breast Cancer | Inhibition of IGF-I-mediated survival (IC50: 0.162 µM), proliferation (IC50: 1.64 µM), and soft agar colony formation (IC50: 0.105 µM). medchemexpress.comselleckchem.com |
| MCF7/Aro | Aromatase-Expressing Breast Cancer | Synergistic inhibition of proliferation and induction of apoptosis when combined with letrozole (B1683767). nih.gov |
| T47D/Aro | Aromatase-Expressing Breast Cancer | Synergistic inhibition of proliferation and induction of apoptosis when combined with letrozole. nih.gov |
| MDA-MB-468 | Breast Cancer | Additive inhibition of proliferation when combined with rapamycin. aacrjournals.org |
This compound has been evaluated against a variety of gastrointestinal (GI) cancers, demonstrating its potential to suppress proliferation, signaling, and invasion. oup.comresearchgate.netoup.com In cell lines for colorectal (HT29, DLD-1), gastric (MKN45), and pancreatic (BxPC3) cancers, this compound was shown to reduce in vitro invasion, an effect linked to the downregulation of the matrix metalloproteinase matrilysin (MMP-7). oup.comoup.comaacrjournals.org The compound dose-dependently inhibits the proliferation of DLD-1 colorectal cancer cells and induces cell death. aacrjournals.org
In pancreatic cancer cell lines, this compound effectively diminishes the activation of IGF-IR and its downstream signaling components, including IRS-1, Erk, and Akt, leading to reduced cell proliferation and migration. nih.gov Similarly, in studies involving colorectal adenocarcinoma (HT29), esophageal squamous cell carcinoma (TE1), and hepatocellular carcinoma (PLC/PRF/5) cell lines, the compound blocked IGF-induced IGF-IR autophosphorylation and subsequent phosphorylation of Akt and MAP kinases. researchgate.net Research on seven human biliary tract cancer cell lines also confirmed growth inhibition following treatment with this compound. wjgnet.com
| Cell Line | Cancer Type | In Vitro Efficacy of this compound |
| HT29 | Colorectal Cancer | Reduced invasion via matrilysin suppression; blocked IGF-induced signaling. oup.comresearchgate.netoup.com |
| SW480 | Colorectal Cancer | Reduced invasion via matrilysin suppression. oup.com |
| DLD-1 | Colorectal Cancer | Time- and dose-dependent inhibition of proliferation; induction of cell death. aacrjournals.org |
| MKN45 | Gastric Cancer | Reduced invasion via matrilysin suppression. oup.comoup.com |
| NUGC4 | Gastric Cancer | Reduced invasion via matrilysin suppression. oup.com |
| BxPC3 | Pancreatic Cancer | Reduced proliferation and migration; blocked IGF-induced signaling. oup.comresearchgate.netnih.gov |
| TE1 | Esophageal Cancer | Blocked IGF-induced signaling. researchgate.net |
| PLC/PRF/5 | Hepatocellular Carcinoma | Blocked IGF-induced signaling. researchgate.net |
| EGI-1, Mz-ChA-1 | Biliary Tract Cancer | Cell growth inhibition. wjgnet.com |
The application of this compound has also been explored in hematological malignancies. nih.gov Specifically, in vitro studies have shown that this compound can efficiently induce cellular death in Diffuse Large B-cell Lymphoma (DLBCL) cell lines. nih.gov This suggests that targeting the IGF-IR pathway could be a viable strategy for this type of lymphoma. Extensive preclinical research on various hematologic cancers has highlighted the importance of apoptosis evasion pathways, with IGF-IR signaling being a key component in several tumor types. nih.govhaematologica.org While the efficacy in DLBCL is noted, detailed in vitro studies for this compound in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia are not as prominently featured in the available literature.
In vitro studies have demonstrated the efficacy of this compound in prostate cancer cell lines. The compound has been shown to suppress the proliferation and viability of PC3, DU145, and 22Rv1 cells. selleckchem.com In these same cell lines, treatment with this compound was also found to increase the phosphorylation of H2AX, a marker of DNA double-strand breaks. selleck.co.jp Furthermore, combining this compound with the mTOR inhibitor rapamycin resulted in an additive inhibitory effect on the proliferation of DU-145 prostate cancer cells. aacrjournals.org
| Cell Line | Cancer Type | In Vitro Efficacy of this compound |
| PC3 | Prostate Cancer | Suppression of proliferation and viability; increased H2AX phosphorylation. selleckchem.comselleck.co.jp |
| DU145 | Prostate Cancer | Suppression of proliferation and viability; increased H2AX phosphorylation; additive proliferation inhibition with rapamycin. selleckchem.comselleck.co.jpaacrjournals.org |
| 22Rv1 | Prostate Cancer | Suppression of proliferation and viability; increased H2AX phosphorylation. selleckchem.comselleck.co.jp |
Studies in Malignant Rhabdoid Tumors
In Vivo Efficacy in Xenograft and Animal Models
In vivo studies have demonstrated the anti-tumor activity of this compound. In mouse models with IGF-IR-driven fibrosarcomas, orally administered AEW-541 significantly reduced tumor growth. nih.gov This effect is consistent with its mechanism of action, which involves the inhibition of IGF-IR signaling within the tumor xenografts. nih.gov
AEW-541 has shown notable efficacy in neuroblastoma xenograft models. In mice bearing tumors from HTLA-230 and SK-N-BE2c neuroblastoma cells, treatment with AEW-541 resulted in tumor shrinkage. selleckchem.comselleck.co.jpresearchgate.net The compound was also able to inhibit the growth and metastatic spreading of IGF2-expressing neuroblastoma tumors in immunodeficient mice. researchgate.netresearchgate.net Furthermore, AEW-541 was found to inhibit tumor invasion in Matrigel-coated chambers and in HTLA-230 xenografts. selleckchem.comselleck.co.jp
| Xenograft Model | Key Findings | Reference |
| HTLA-230 | Tumor shrinkage, inhibition of tumor invasion. | selleckchem.comselleck.co.jpresearchgate.net |
| SK-N-BE2c | Tumor shrinkage. | selleckchem.comselleck.co.jpresearchgate.net |
| IGF2-expressing neuroblastoma | Inhibition of tumor growth and metastatic spreading. | researchgate.netresearchgate.net |
The tumor microenvironment, including factors like poor vascularization, presents a significant challenge in treating pancreatic cancer. tdx.cat While direct studies on the impact of AEW-541 on vascularization and VEGF expression in orthotopic pancreatic cancer models are not extensively detailed in the provided results, the broader context of IGF-1R inhibition suggests a potential role. Activation of IGF-1R can contribute to tumor angiogenesis by up-regulating the expression of vascular endothelial growth factor (VEGF) in some cancers. iiarjournals.orgiiarjournals.org Therefore, by inhibiting IGF-1R, AEW-541 could potentially modulate the tumor microenvironment in pancreatic cancer, although specific in vivo data on this is limited in the search results.
The in vivo efficacy of AEW-541 extends to other preclinical models. In a xenograft model using NWT-21 cells, oral administration of AEW-541 resulted in the abrogation of both basal and IGF-I-induced receptor phosphorylation, as well as downstream PKB and MAPK phosphorylation, leading to a tumor growth inhibition of 86% (T/C value of 14%). selleckchem.commedchemexpress.com Additionally, AEW-541 has been shown to enhance the suppression of Ewing's sarcoma xenograft growth when used in combination with vincristine (B1662923). nih.gov
| Xenograft Model | Key Findings | Reference |
| NWT-21 | 86% tumor growth inhibition (T/C 14%), abrogation of IGF-IR, PKB, and MAPK phosphorylation. | selleckchem.commedchemexpress.com |
| Ewing's Sarcoma | Enhanced tumor growth suppression in combination with vincristine. | nih.gov |
Impact on Orthotopic Pancreatic Cancer Models (e.g., vascularization, VEGF expression)
Repurposing Investigations Beyond Oncological Research
Recent studies have repurposed existing pharmacological compounds to identify novel therapeutic agents against Toxoplasma gondii, the causative agent of toxoplasmosis. In this context, AEW-541 has been identified as a compound with significant anti-parasitic properties. researcher.lifenih.gov Research has shown that AEW-541 inhibits the growth of T. gondii tachyzoites, the rapidly multiplying stage of the parasite responsible for the acute phase of infection. researcher.lifenih.gov
Further investigation into its mechanism of action revealed that AEW-541 specifically hinders the invasion of host cells by tachyzoites. researcher.lifenih.gov This is a critical step in the parasite's lytic cycle, which also includes intracellular proliferation and egress from the host cell. The compound was found to have a half-maximal inhibitory concentration (IC50) for parasite growth of 1.17 μM, while exhibiting low toxicity to the host cells. researcher.lifenih.govscite.ai These findings suggest that the IGF-1R signaling pathway may play a crucial role in the host-parasite interactions during T. gondii infection, and that its inhibition by AEW-541 could represent a viable anti-parasitic strategy.
| Parameter | Value | Reference |
| Target Organism | Toxoplasma gondii (RH strain) | researcher.lifenih.gov |
| Effect | Inhibition of tachyzoite invasion | researcher.lifenih.gov |
| IC50 for Parasite Growth | 1.17 μM | researcher.lifenih.govscite.ai |
| Host Cell Toxicity | Low | researcher.life |
The differentiation of human bone marrow stromal (mesenchymal) stem cells (hMSCs) into adipocytes is a complex process involving multiple signaling pathways. nih.gov Global gene expression profiling during adipocytic differentiation of hMSCs has revealed the upregulation of numerous genes, including those involved in insulin receptor signaling. nih.gov Specifically, both the insulin receptor (INSR) and the insulin-like growth factor 1 receptor (IGF1R) were found to be significantly upregulated during bone marrow adipogenesis. nih.gov
To investigate the functional significance of this observation, researchers utilized AEW-541 to pharmacologically inhibit IGF-1R/InsR signaling. nih.govnih.gov Treatment of hMSCs with AEW-541 resulted in a significant reduction in the formation of adipocytes, with an observed inhibition rate of 27–58%. nih.govnih.gov This was evidenced by a decrease in Oil Red O staining, a marker for intracellular lipid accumulation, and a lower number of adipocytes. nih.gov Concurrently, the expression of key adipocyte-specific genes, such as AP2, AdipoQ, and CEBPα, was significantly downregulated. nih.gov Importantly, these effects on adipogenesis were not due to cellular toxicity, as AEW-541 did not have a significant impact on the viability of the hMSCs. nih.gov These findings underscore the critical role of the IGF-1R/InsR signaling pathway in the commitment and maturation of bone marrow adipocytes. nih.govnih.gov
| Experimental Model | Treatment | Key Findings | Reference |
| Human Bone Marrow Stromal Stem Cells (hMSCs) | AEW-541 | Inhibition of adipocyte formation (27-58%) | nih.govnih.gov |
| Decreased Oil Red O staining | nih.gov | ||
| Reduced expression of adipocyte-specific genes (AP2, AdipoQ, CEBPα) | nih.gov | ||
| No significant effect on cell viability | nih.gov |
The intricate processes of reproductive biology are governed by a complex interplay of hormonal signals. Follicle-stimulating hormone (FSH) is a key regulator of follicular development in the ovary and spermatogenesis in the testis. nih.govfrontiersin.org Emerging evidence suggests a functional interaction between the FSH receptor, a G-protein coupled receptor, and the IGF-1R signaling pathway. nih.govmedkoo.com
| Model System | Hormone/Treatment | Effect of AEW-541 | Key Downstream Effectors | Reference |
| Porcine Neonatal Sertoli Cells | Follicle-Stimulating Hormone (FSH) | Implicated in FSH signaling | Not specified | nih.govmedkoo.com |
| Rat Ovarian Granulosa Cells | Follicle-Stimulating Hormone (FSH) | Blocked FSH-stimulated AKT phosphorylation | AKT (Thr308, Ser473) | nih.gov |
| Zebrafish Testis | Follicle-Stimulating Hormone (FSH) | Used to study Igf3-dependent signaling downstream of FSH | igfbp genes | frontiersin.org |
Hypertrophy of the ligamentum flavum (LF), a key contributor to lumbar spinal stenosis, is characterized by an increase in fibrous tissue and a loss of elastic fibers. karger.comnih.gov The underlying molecular mechanisms of this fibrotic process are an area of active investigation. Recent research has implicated locally produced IGF-1 as a potential driver of LF hypertrophy. karger.com
Studies have shown that the expression of IGF-1 and the phosphorylated, active form of its receptor (pIGF-1R) are elevated in hypertrophied LF tissue from patients with lumbar spinal stenosis compared to normal LF tissue. karger.com To functionally test the role of IGF-1 signaling in this pathology, primary LF cells were cultured with IGF-1 in the presence or absence of AEW-541. The results demonstrated that IGF-1 treatment promoted the proliferation of LF cells and increased the expression of collagen I and collagen III, key components of the fibrotic tissue. karger.com The addition of AEW-541 was able to attenuate these IGF-1-induced effects, suggesting that the IGF-1R signaling pathway is a critical mediator of the fibrotic changes seen in LF hypertrophy. karger.com These findings highlight a potential therapeutic avenue for targeting the mechanisms of LF hypertrophy.
| Parameter | Finding in Hypertrophied Ligamentum Flavum | Effect of AEW-541 in vitro | Reference |
| IGF-1 Expression | Increased | Not Applicable | karger.com |
| pIGF-1R Expression | Increased | Not Applicable | karger.com |
| LF Cell Proliferation | Implied in vivo | Attenuated IGF-1-induced proliferation | karger.com |
| Collagen I & III Expression | Increased | Attenuated IGF-1-induced expression | karger.com |
Mechanisms of Resistance and Rational Combination Strategies with Aew 541 Hcl
Intrinsic and Acquired Resistance Mechanisms to IGF-1R Inhibition by AEW-541 HCl
Resistance to this compound can arise from a variety of complex and interconnected cellular processes. These can be broadly categorized as intrinsic, where cancer cells are inherently non-responsive, or acquired, where resistance develops following an initial response to the drug. Key mechanisms include the status of tumor suppressor genes, the expression of binding proteins that modulate ligand availability, and the activation of bypass signaling pathways.
The tumor suppressor phosphatase and tensin homolog (PTEN) is a critical negative regulator of the PI3K/Akt signaling pathway, a major downstream effector of IGF-1R. The loss or inactivation of PTEN is a common event in many cancers and has significant implications for the efficacy of IGF-1R inhibitors like this compound.
In prostate cancer cell lines, the status of PTEN has been shown to determine the effectiveness of NVP-AEW541. spandidos-publications.com In cells with functional PTEN (22Rv1 and DU415), NVP-AEW541 effectively decreased the levels of phosphorylated Akt, a key downstream target of the PI3K pathway. spandidos-publications.com However, in PTEN-null prostate cancer cells (PC3), the drug did not affect phospho-Akt levels, suggesting that the absence of PTEN confers resistance to the anti-proliferative effects of this compound by maintaining constitutive activation of the Akt pathway, independent of IGF-1R signaling. spandidos-publications.com This highlights that PTEN status can be a crucial determinant of cellular response to this compound, with PTEN-deficient tumors being less likely to respond to single-agent IGF-1R inhibition. The loss of PTEN is a known mechanism of resistance to other targeted therapies as well, often leading to the activation of downstream pathways that bypass the inhibited receptor. nih.govresearchgate.net
Insulin-like growth factor-binding proteins (IGFBPs) are a family of six proteins that modulate the bioavailability and activity of IGFs. IGFBP5, in particular, has a complex and context-dependent role in cancer. While it can sometimes have tumor-suppressive functions, several studies have implicated high IGFBP5 expression in resistance to IGF-1R inhibitors.
In bladder cancer, for instance, higher resistance to the selective IGF-1R kinase inhibitor AEW-541 was found to coincide with higher levels of IGFBP5 expression and lower IGF-1R activity. ijbs.com This suggests that elevated IGFBP5 may serve as a marker for reduced responsiveness to this compound. ijbs.com The proposed mechanism is that IGFBP5 can sequester IGF-1, thereby reducing the dependence of the cancer cells on the IGF-1R signaling pathway and rendering them less sensitive to its inhibition. Furthermore, in breast cancer, increased expression of IGFBP5 has been associated with resistance to the PI3K inhibitor GDC-0941, further highlighting its role in therapy resistance. ijbs.com
Conversely, in some contexts, lower levels of IGFBP5 have been associated with a stronger response to IGF-1R targeting agents, suggesting that tumorally expressed IGFBP5 may be a useful biomarker to predict the efficacy of IGF-1R inhibitors. ijbs.com
A common mechanism of acquired resistance to targeted therapies is the activation of alternative signaling pathways that can compensate for the inhibited receptor. In the context of this compound, the activation of other receptor tyrosine kinases (RTKs) such as MET (hepatocyte growth factor receptor) and EGFR (epidermal growth factor receptor) can bypass the requirement for IGF-1R signaling.
Hepatocyte growth factor (HGF)-induced activation of the MET receptor has been shown to lead to unresponsiveness to IGF-1R inhibitors in gastric cancer cells. frontiersin.org Overexpression of MET or its ligand HGF can compensate for the loss of EGFR signaling and is a known mechanism of resistance to EGFR tyrosine kinase inhibitors. frontiersin.org This principle of pathway redundancy also applies to IGF-1R inhibition. When IGF-1R is blocked by this compound, cancer cells can adapt by upregulating and activating MET, which then drives downstream pro-survival pathways like PI3K/Akt and MAPK, rendering the cells resistant to the effects of this compound. nih.govnih.gov
Similarly, the epidermal growth factor receptor (EGFR) pathway can contribute to resistance. In colorectal cancer, the simultaneous inhibition of both IGF-1R and EGFR has been shown to enhance the efficacy of standard treatments by impairing DNA repair and inducing cell death, suggesting a cross-talk between these two pathways. frontiersin.org Resistance to AEW-541 in a mouse model of rhabdomyosarcoma has been linked to the overexpression of HER2, another member of the ErbB family of receptors that includes EGFR. nih.gov This indicates that the activation of the EGFR/HER2 axis can serve as a compensatory survival mechanism when IGF-1R is inhibited.
Cancer cells can develop adaptive resistance to targeted therapies through the activation of feedback loops that reactivate pro-survival signaling pathways. Key players in these feedback mechanisms include the Signal Transducer and Activator of Transcription 3 (STAT3) and the Nuclear Factor-kappa B (NF-κB).
Upregulation of STAT3 has been identified as a novel mechanism of resistance to IGF-1R inhibitors. mdpi.com In Ewing sarcoma cells resistant to the IGF-1R inhibitor dalotuzumab, there was a notable upregulation of phosphorylated STAT3. mdpi.com Furthermore, in glioblastoma cells, an autocrine loop involving IGF-1R, STAT3, and HIF1α has been identified, which can be disrupted by the IGF-1R inhibitor NVP-AEW541. nih.gov This suggests that the inhibition of IGF-1R can lead to a compensatory activation of STAT3, which in turn can promote cell survival and angiogenesis. There is also evidence of a reciprocal relationship where STAT3 can activate the transcription of the IGF-1R gene, creating a positive feedback loop that could contribute to resistance. ijbs.com
The NF-κB signaling pathway is another critical regulator of cell survival, inflammation, and immunity, and its activation has been linked to resistance to various cancer therapies. d-nb.infothno.org The IGF-1R pathway can activate NF-κB, which in turn promotes the expression of anti-apoptotic proteins. spandidos-publications.comnih.gov While direct evidence for NF-κB activation as a specific resistance mechanism to this compound is still emerging, the known crosstalk between the IGF-1R and NF-κB pathways suggests that upregulation of NF-κB signaling could be an adaptive response to IGF-1R inhibition, thereby promoting cell survival and resistance. mdpi.com
Activation of Alternative Receptor Tyrosine Kinase Pathways (e.g., HGF-induced MET activation, EGFR)
Synergistic and Additive Effects of this compound in Combination Therapies
Given the multiple mechanisms of resistance to this compound as a monotherapy, rational combination strategies are essential to enhance its anti-tumor activity. Co-targeting this compound with conventional chemotherapeutic agents can lead to synergistic or additive effects by targeting different cellular processes and overcoming resistance pathways.
Preclinical studies have demonstrated the potential of combining this compound with various cytotoxic drugs, showing promise for enhanced therapeutic efficacy.
Gemcitabine (B846): In a study on breast cancer cells, the combination of AEW-541 with gemcitabine resulted in a synergistic killing effect. spandidos-publications.com This synergistic interaction was the strongest among six different chemotherapeutic agents tested. spandidos-publications.com The proposed mechanism for this synergy is the targeting of different phases of the cell cycle, with AEW-541 causing a G1 arrest and gemcitabine inducing an S-phase arrest, leading to enhanced apoptosis when used in combination. spandidos-publications.com Other studies have also shown that the combination of an IGF-1R inhibitor with gemcitabine can have additive effects in pancreatic cancer cells. researchgate.netahajournals.org
Vincristine (B1662923): In musculoskeletal tumors, particularly Ewing's sarcoma, concurrent exposure of cells to NVP-AEW541 and vincristine resulted in a positive interaction. nih.gov A combination of NVP-AEW541 and vincristine significantly inhibited the tumor growth of Ewing's sarcoma xenografts in mice. nih.gov Another study on Ewing tumor cells also showed synergistic interactions when combining the IGF-1R inhibitor ADW742 (a compound similar to AEW-541) with vincristine.
Etoposide (B1684455): The combination of an IGF-1R inhibitor with etoposide has also shown synergistic effects. In small cell lung cancer (SCLC) cell lines, the novel IGF-1R kinase inhibitor NVP-ADW742 acted synergistically with etoposide to block PI3K-Akt activity, inhibit growth, and promote apoptosis. researchgate.net Another study in SCLC also demonstrated that NVP-ADW742 synergistically enhanced the sensitivity of multiple SCLC cell lines to etoposide. In primary acute myeloid leukemia (AML) blasts and cell lines, NVP-AEW541 sensitized cells to etoposide-induced apoptosis.
Cisplatin (B142131): The combination of IGF-1R inhibition with cisplatin has shown promise in overcoming resistance. In breast cancer cell lines, IGF-1R tyrosine kinase inhibitors potentiated the effects of cisplatin. ijbs.com Similarly, in SCLC models, an anti-IGF-1R antibody exhibited synergistic effects with cisplatin. However, in a study on musculoskeletal tumors, the combination of NVP-AEW541 with cisplatin showed subadditive effects. nih.gov These conflicting results suggest that the synergistic potential of combining this compound with cisplatin may be context-dependent and vary across different cancer types.
The following table summarizes the observed interactions between this compound (or similar IGF-1R inhibitors) and conventional chemotherapeutic agents in various cancer types.
| Cancer Type | Chemotherapeutic Agent | IGF-1R Inhibitor | Observed Effect | Reference |
| Breast Cancer | Gemcitabine | AEW-541 | Synergistic | spandidos-publications.com |
| Pancreatic Cancer | Gemcitabine | BMS-754807 | Additive | researchgate.net |
| Musculoskeletal Tumors | Vincristine | NVP-AEW541 | Positive Interaction/Synergistic | nih.gov |
| Ewing Tumor | Vincristine | ADW742 | Synergistic | |
| Small Cell Lung Cancer | Etoposide | NVP-ADW742 | Synergistic | researchgate.net |
| Acute Myeloid Leukemia | Etoposide | NVP-AEW541 | Sensitization | |
| Breast Cancer | Cisplatin | IGF-1R TKIs | Potentiation | ijbs.com |
| Small Cell Lung Cancer | Cisplatin | R1507 (anti-IGF-1R Ab) | Synergistic | |
| Musculoskeletal Tumors | Cisplatin | NVP-AEW541 | Subadditive | nih.gov |
Combination with Other Targeted Molecular Therapies
Resistance to this compound can arise from the activation of alternative signaling pathways that bypass the dependency on the IGF-1R signaling cascade. This has led to rational combination strategies aimed at co-targeting these escape routes to enhance therapeutic efficacy and overcome resistance.
mTOR Pathway Inhibitors (e.g., Rapamycin (B549165), Ridaforolimus)
The mTOR pathway is a critical downstream effector of IGF-1R signaling, regulating cell growth, proliferation, and survival. wikipedia.orgoncotarget.comactasdermo.org Inhibition of mTOR with agents like rapamycin and its analogs (rapalogs) such as ridaforolimus (B1684004) has been explored as a therapeutic strategy. wikipedia.orgfrontiersin.org However, mTOR inhibition can lead to a feedback activation of Akt, a key survival kinase, through an IGF-1R-dependent mechanism. nih.gov This feedback loop can limit the anti-tumor activity of mTOR inhibitors when used as single agents.
Preclinical studies have demonstrated that combining this compound with mTOR inhibitors can overcome this resistance mechanism. In multiple myeloma and various cancer cell lines, the combination of this compound with rapamycin or its analog everolimus (B549166) resulted in enhanced antitumor effects and a more potent induction of apoptosis compared to either agent alone. nih.govresearchgate.net This synergistic effect is attributed to the dual blockade of both the upstream IGF-1R signaling and the downstream mTOR pathway, effectively preventing the Akt-mediated survival signal. nih.gov For instance, in DU-145 prostate cancer cells, rapamycin-induced Akt phosphorylation and activity were abrogated by the co-administration of this compound. nih.gov
| Cell Line | Combination | Effect | Reference |
| DU-145 (Prostate) | This compound + Rapamycin | Abrogation of rapamycin-induced Akt activation | nih.gov |
| MCF-7 (Breast) | This compound + Rapamycin | Additive inhibition of proliferation | nih.gov |
| MDA-MB-468 (Breast) | This compound + Rapamycin | Additive inhibition of proliferation | nih.gov |
| Multiple Myeloma | This compound + Rad001 (Everolimus) | Highly effective inhibition of cell growth | researchgate.net |
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors
CDK4/6 are key regulators of the cell cycle, and their inhibitors have shown efficacy in certain cancers, particularly hormone receptor-positive breast cancer. jhoponline.comnih.govnih.gov A key mechanism of resistance to CDK4/6 inhibitors involves the activation of the IGF-1R signaling pathway. nih.govresearchgate.net
In Ewing sarcoma, a pediatric cancer often driven by IGF-1R signaling, overexpression of IGF-1R was identified as a mechanism of escape from CDK4/6 inhibitor treatment. researchgate.net This finding provided a strong rationale for combining CDK4/6 inhibitors with an IGF-1R inhibitor like this compound. In vitro studies using Ewing sarcoma cell lines demonstrated a high degree of synergy between this compound and the CDK4/6 inhibitor ribociclib (B560063), as well as with palbociclib. nih.gov The combination treatment led to cell death, whereas single-agent ribociclib only induced cytostasis (cell cycle arrest). nih.gov This synergistic interaction was associated with a more profound repression of both cell cycle progression and PI3K/mTOR signaling compared to either drug alone. nih.govresearchgate.net
| Cancer Type | Combination | Key Finding | Reference |
| Ewing Sarcoma | This compound + Ribociclib | Synergistic cell killing and tumor growth inhibition | nih.gov |
| Ewing Sarcoma | This compound + Palbociclib | Synergistic activity confirmed with a structurally distinct CDK4/6 inhibitor | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Inhibitors (e.g., Erlotinib)
Crosstalk between the IGF-1R and EGFR signaling pathways is a well-documented mechanism of resistance to targeted therapies. ascopubs.orgnih.gov In non-small cell lung cancer (NSCLC) cells with wild-type EGFR that have acquired resistance to the EGFR inhibitor erlotinib (B232), increased phosphorylation and activation of IGF-1R have been observed. nih.gov This suggests that the IGF-1R pathway can act as a bypass track to maintain cell proliferation and survival when EGFR is inhibited.
The combination of this compound with erlotinib has shown promise in overcoming this resistance. In erlotinib-resistant NSCLC cells, the combined treatment was effective in inhibiting cell growth. nih.gov Similarly, in colorectal cancer cell lines, the simultaneous inhibition of both IGF-1R and EGFR, either through small molecule inhibitors like this compound and erlotinib or through siRNA-mediated knockdown, resulted in a more significant decrease in cell proliferation and a greater induction of apoptosis compared to inhibiting either receptor alone. aacrjournals.org This enhanced effect was linked to a more effective downregulation of the downstream signaling pathways, including the AKT and ERK1/2 pathways. aacrjournals.orgnih.gov In adrenocortical carcinoma, where both EGFR and IGF-1R are often overexpressed, the combination of erlotinib and this compound also demonstrated enhanced anti-tumor efficacy both in vitro and in vivo. nih.gov
| Cancer Type | Combination | Outcome | Reference |
| Non-Small Cell Lung Cancer (wild-type EGFR) | This compound + Erlotinib | Overcame acquired resistance to erlotinib | nih.gov |
| Colorectal Cancer | This compound + Erlotinib | Synergistic inhibition of proliferation and induction of apoptosis | aacrjournals.org |
| Adrenocortical Carcinoma | This compound + Erlotinib | Enhanced anti-tumor efficacy in vitro and in vivo | nih.gov |
Aromatase Inhibitors (e.g., Letrozole)
In estrogen receptor-positive (ER+) breast cancer, there is significant crosstalk between the estrogen receptor and IGF-1R signaling pathways. nih.gov Aromatase inhibitors like letrozole (B1683767) block the synthesis of estrogens and are a standard treatment for postmenopausal women with ER+ breast cancer. nih.govnih.gov
Combining this compound with letrozole has been shown to be a synergistic strategy in in vitro models of estrogen-dependent breast cancer. nih.govnih.gov In aromatase-overexpressing breast cancer cell lines (MCF7/Aro and T47D/Aro), the combination of this compound and letrozole synergistically inhibited proliferation and induced higher levels of apoptosis compared to either drug alone. nih.govnih.govresearchgate.net This synergistic effect was associated with a greater inhibition of the PI3K/Akt signaling pathway. nih.gov These findings suggest that the dual inhibition of both the estrogen and IGF-1R pathways may be a promising approach for treating estrogen-dependent breast cancers. nih.govresearchgate.net
| Cell Line | Combination | Key Finding | Reference |
| MCF7/Aro | This compound + Letrozole | Synergistic inhibition of proliferation and induction of apoptosis | nih.govnih.gov |
| T47D/Aro | This compound + Letrozole | Synergistic inhibition of proliferation and induction of apoptosis | nih.govnih.gov |
Pan-AKT Inhibitors
The PI3K/Akt pathway is a central signaling node downstream of IGF-1R. plos.org While this compound can inhibit Akt activation, resistance can emerge through the reactivation of Akt. plos.orgnih.gov Therefore, combining this compound with a pan-AKT inhibitor presents a rational approach to achieve a more complete and sustained blockade of this critical survival pathway.
In pediatric bone and soft tissue sarcomas, where Akt signaling is often upregulated, the combination of the pan-class I PI3K inhibitor buparlisib (B177719) and this compound demonstrated synergy. plos.org This combination resulted in a more significant reduction in phospho-Akt levels and a more potent induction of apoptosis compared to either drug alone. plos.org The addition of this compound prevented the reactivation of Akt that was observed with buparlisib treatment alone, highlighting the importance of dual pathway blockade. plos.org
| Cancer Type | Combination | Outcome | Reference |
| Ewing Sarcoma | This compound + Buparlisib | Synergistic anti-proliferative effects | plos.org |
| Rhabdomyosarcoma | This compound + Buparlisib | Synergistic anti-proliferative effects and augmented apoptosis | plos.org |
Strategies to Overcome Acquired Resistance with this compound-Based Combinations
Acquired resistance to this compound, a selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), presents a significant challenge in cancer therapy. Resistance mechanisms often involve the activation of alternative signaling pathways that bypass the IGF-1R blockade, thereby sustaining cell proliferation and survival. To counteract these resistance mechanisms, researchers have explored various combination strategies, pairing this compound with other targeted agents or conventional chemotherapy to achieve synergistic or additive anti-tumor effects.
A primary mechanism of resistance is the compensatory activation of other receptor tyrosine kinases (RTKs). This "crosstalk" allows cancer cells to circumvent the inhibition of IGF-1R. For instance, in rhabdomyosarcoma models, resistance to AEW-541 has been associated with the overexpression of HER2 (Human Epidermal Growth Factor Receptor 2). aacrjournals.org In these resistant cells, IGF-1R and HER2 can form heterodimers. The combination of AEW-541 with the HER2 inhibitor lapatinib (B449) was shown to cooperatively inhibit the growth of AEW-541-resistant rhabdomyosarcoma cells by reducing IGF-1R phosphorylation. aacrjournals.org Similarly, in breast cancer cells resistant to the HER2 inhibitor lapatinib, co-inhibition of IGF-1R with AEW-541 led to a significant reduction in tumor growth, demonstrating the therapeutic potential of targeting these parallel pathways. nih.gov
Another bypass track involves the activation of the MET proto-oncogene, a receptor tyrosine kinase. In gastric cancer cell lines, hepatocyte growth factor (HGF)-induced MET activation was found to confer resistance to AEW-541 by restoring signaling through the AKT pathway. spandidos-publications.com This resistance could be reversed by combining AEW-541 with the MET inhibitor crizotinib, which led to enhanced anti-proliferative and pro-apoptotic effects. spandidos-publications.com The combination of these two inhibitors demonstrated a synergistic effect on gastric cancer cells in vitro. spandidos-publications.com
Beyond targeting specific RTKs, combining AEW-541 with multi-kinase inhibitors has also proven effective. In malignant glioma cells, co-administration of AEW-541 with dasatinib (B193332), an inhibitor of multiple tyrosine kinases including EGFR family members, resulted in synergistic antiproliferative and pro-apoptotic effects. spandidos-publications.com This combination was more effective at inducing mitochondrial injury and apoptosis than either agent alone, suggesting that blocking multiple signaling nodes can overcome the robustness of cancer cell survival networks. spandidos-publications.com
Targeting downstream signaling nodes is another key strategy. The PI3K/AKT pathway is a critical downstream effector of IGF-1R. In pediatric bone and soft tissue sarcomas, combining AEW-541 with the PI3K inhibitor buparlisib resulted in synergistic cytotoxicity. plos.org This combination therapy led to a more potent reduction in AKT phosphorylation and a greater induction of apoptosis compared to either drug used as a monotherapy. plos.org Research has shown that while AEW-541 effectively inhibits the PI3K/AKT pathway, the RAS/RAF/MEK pathway is often less responsive, suggesting that mutations in RAS can be associated with resistance. iiarjournals.org
Studies have also demonstrated positive interactions when AEW-541 is combined with conventional chemotherapeutic agents. In musculoskeletal tumors, AEW-541 showed synergistic effects with vincristine, actinomycin (B1170597) D, and ifosfamide. aacrjournals.org The combination of AEW-541 and vincristine, in particular, significantly inhibited the growth of Ewing's sarcoma xenografts in animal models. aacrjournals.org In cholangiocarcinoma, AEW-541 exhibited synergistic effects when combined with 5-fluorouracil (B62378) (5-FU), a commonly used chemotherapy drug. iiarjournals.orgiiarjournals.org
Novel combination strategies continue to emerge from preclinical research. The combination of AEW-541 with the Polo-like kinase 1 (PLK1) inhibitor BI 2536 was found to be synergistic in cholangiocarcinoma cell lines. iiarjournals.orgiiarjournals.org In models of estrogen-dependent breast cancer, combining AEW-541 with the aromatase inhibitor letrozole synergistically inhibited cell proliferation and induced higher levels of apoptosis. nih.gov Furthermore, recognizing that heat shock protein 90 (HSP90) acts as a chaperone for many client proteins involved in signal transduction, including IGF-1R, researchers have explored its inhibition. In Ewing sarcoma models, combining AEW-541 with the HSP90 inhibitor 17-AAG showed significant anti-tumor activity, particularly in tumors resistant to other treatments. aacrjournals.org
The tables below summarize the findings from various preclinical studies on combination strategies to overcome resistance to AEW-541.
Table 1: Synergistic Effects of this compound in Combination with other Kinase Inhibitors
| Cancer Type | Combination Agent | Effect | Research Findings |
| Rhabdomyosarcoma | Lapatinib (HER2 inhibitor) | Cooperative growth inhibition | Overcame resistance associated with HER2 overexpression and IGF-1R/HER2 heterodimerization. The combination reduced IGF-1R phosphorylation in resistant cells. aacrjournals.org |
| Breast Cancer | Lapatinib (HER2 inhibitor) | Decreased cell proliferation; Reduced tumor burden | The combination produced a dose-dependent decrease in the proliferation of lapatinib-resistant cells and significantly reduced tumor growth in vivo. nih.gov |
| Gastric Cancer | Crizotinib (MET inhibitor) | Reversal of resistance; Enhanced apoptosis | Overcame HGF-induced resistance by inhibiting the restored AKT signaling pathway. spandidos-publications.com |
| Malignant Glioma | Dasatinib (Multi-kinase inhibitor) | Synergistic antiproliferative and pro-apoptotic effects | The combination significantly enhanced apoptosis via the intrinsic cell death pathway, involving Bax activation and mitochondrial injury. spandidos-publications.com |
| Pediatric Sarcomas | Buparlisib (PI3K inhibitor) | Synergistic cytotoxicity; Augmented apoptosis | The combination led to a greater reduction in phospho-Akt levels and more potently induced apoptosis compared to single-agent treatment. plos.org |
| Cholangiocarcinoma | BI 2536 (PLK1 inhibitor) | Synergistic growth inhibition | The combination of BI 2536 with AEW-541 resulted in synergistic effects, mainly at higher concentrations. iiarjournals.orgiiarjournals.org |
Table 2: Synergistic Effects of this compound in Combination with Chemotherapy and Other Agents
| Cancer Type | Combination Agent | Effect | Research Findings |
| Musculoskeletal Tumors | Vincristine | Significant inhibition of tumor growth | The combination of AEW-541 and vincristine produced a significant anti-tumor effect in Ewing's sarcoma xenografts. aacrjournals.org |
| Cholangiocarcinoma | 5-Fluorouracil (5-FU) | Synergistic growth inhibition | The combination of AEW-541 with 5-FU resulted in synergistic anti-tumor activity. iiarjournals.orgiiarjournals.org |
| Estrogen-Dependent Breast Cancer | Letrozole (Aromatase inhibitor) | Synergistic inhibition of proliferation; Increased apoptosis | The combination was synergistic, particularly at higher affected fractions, and correlated with higher levels of apoptosis. nih.gov |
| Ewing Sarcoma | 17-AAG (HSP90 inhibitor) | Inhibition of tumor growth | The combination was effective in treating tumors resistant to other anti-IGF-1R therapies. aacrjournals.org |
Table of Compounds
Advanced Methodologies and Analytical Approaches in Aew 541 Hcl Research
In Vitro Assay Platforms
A variety of in vitro platforms are employed to characterize the effects of AEW-541 on cellular and molecular processes. These assays provide critical data on its efficacy and mechanism of action across different cancer types.
Kinase Activity Assays (Cell-Free Systems)
Cell-free kinase activity assays are fundamental for determining the direct inhibitory effect of AEW-541 on its primary target, the insulin-like growth factor-1 receptor (IGF-1R), and for assessing its selectivity against other kinases. In these assays, recombinant kinase domains are incubated with a substrate and ATP in the presence of varying concentrations of the inhibitor.
Research has shown that AEW-541 is a potent inhibitor of the IGF-1R kinase in cell-free systems, with reported IC50 values of approximately 0.15 µM. medchemexpress.comcaymanchem.com These assays also revealed that AEW-541 is nearly equipotent against the highly homologous insulin (B600854) receptor (InsR), with an IC50 of 0.14 µM. medchemexpress.comcaymanchem.com However, in cell-based assays, it demonstrates a 27-fold greater selectivity for IGF-1R over InsR (IC50 values of 0.086 µM for IGF-1R and 2.3 µM for InsR). nih.govmedchemexpress.comselleckchem.com Further screening against a panel of kinases has shown that AEW-541 also inhibits FLT3, Tek (Tie2), and Flt1, albeit at higher concentrations. caymanchem.comselleckchem.com
| Kinase Target (Cell-Free) | IC50 (µM) | Reference |
| IGF-1R | 0.15 | medchemexpress.comcaymanchem.com |
| InsR | 0.14 | medchemexpress.comcaymanchem.com |
| FLT3 | 0.42 | caymanchem.comselleckchem.com |
| Tek (Tie2) | 0.53 | caymanchem.comselleckchem.com |
| Flt1 (VEGFR1) | 0.6 | caymanchem.comselleckchem.com |
Cell Proliferation and Viability Assays (e.g., Automated Cell Counting, Methylene Blue, CCK8)
To determine the cytostatic and cytotoxic effects of AEW-541, researchers utilize a range of cell proliferation and viability assays. These methods are applied to various cancer cell lines, including those from multiple myeloma, breast cancer, sarcomas, and biliary tract cancer. ashpublications.orgiiarjournals.orgaacrjournals.orgnih.gov
Automated cell counting using trypan blue exclusion is a common method to quantify viable cells after treatment. iiarjournals.orgspandidos-publications.com Colorimetric assays like the MTT assay, XTT assay, and those using reagents like Methylene Blue or Cell Counting Kit-8 (CCK8) measure metabolic activity as an indicator of cell viability. iiarjournals.orgresearchgate.net Studies have demonstrated that AEW-541 inhibits the proliferation of numerous cancer cell lines in a dose-dependent manner. For instance, in breast cancer cell lines, IC50 values for proliferation inhibition ranged from 2.9 to 5.6 µM. iiarjournals.org In biliary tract cancer cell lines, the mean IC50 after three days of treatment was 0.51 µM. ascopubs.org These assays are crucial for establishing the effective concentration range of the compound in different cellular contexts.
| Cell Line Type | Assay Method | Finding | Reference |
| Breast Cancer (MCF7, SKBR3, T47D) | MTT Assay, Trypan Blue | Dose-dependent reduction in proliferation (IC50: 2.9-5.6 µM). | iiarjournals.org |
| Biliary Tract Cancer | Automated Cell Counting | Growth suppression in all 7 cell lines tested (Mean IC50: 0.51 µM). | nih.govascopubs.org |
| Musculoskeletal Sarcoma (TC-71) | Cell Counting | Dose-dependent growth inhibition in both low-serum and 10% FBS media. | aacrjournals.org |
| Prostate Cancer (PC3, DU145, 22Rv1) | Proliferation/Viability Assays | Inhibition of cell proliferation and viability. | nih.gov |
Anchorage-Independent Growth Assays (e.g., Soft Agar (B569324) Colony Formation)
The ability of cancer cells to grow without being attached to a solid surface, known as anchorage-independent growth, is a hallmark of transformation and is often assessed using the soft agar colony formation assay. case.educreative-bioarray.com In this assay, cells are suspended in a semi-solid agar medium, and the formation of colonies is quantified after a period of incubation.
AEW-541 has been shown to effectively suppress anchorage-independent growth in several cancer models. In MCF-7 breast cancer cells, AEW-541 inhibited colony formation in soft agar with an IC50 of 0.105 µM. medchemexpress.comselleckchem.com Studies on musculoskeletal tumors, including Ewing's sarcoma, osteosarcoma, and rhabdomyosarcoma, also demonstrated significant inhibition of colony formation in a dose-dependent manner. aacrjournals.orgresearchgate.net For example, in the Daoy medulloblastoma cell line, a combination of 0.5 µM AEW-541 and fenofibrate (B1672516) resulted in a near-complete inhibition of clonogenic growth. researchgate.net These results indicate that AEW-541 can disrupt a key characteristic of the malignant phenotype. nih.gov
Cell Migration and Invasion Assays (e.g., Matrigel-coated chambers)
The processes of cell migration and invasion are critical for tumor metastasis. frontiersin.org These are typically studied using Transwell chambers, where cells are seeded in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. promocell.com To study invasion, the membrane is coated with a layer of Matrigel, a reconstituted basement membrane matrix, which cells must degrade and move through. frontiersin.orgnih.gov
Research has demonstrated that AEW-541 significantly inhibits the migration and invasion of cancer cells. In Ewing's sarcoma cells, AEW-541 was shown to inhibit migration in a dose-dependent manner. nih.govresearchgate.net This inhibitory effect on migration and invasion has also been noted in other cancer types, highlighting the compound's potential to interfere with metastatic processes. oncotarget.com
Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptosis. escca.eu Cells are typically stained with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD), and the fluorescence intensity, which is proportional to the DNA content, is measured for each cell. escca.eu
Studies using this methodology have revealed that AEW-541 induces cell cycle arrest, most commonly at the G1/S checkpoint. iiarjournals.orgwjgnet.com In multiple myeloma and various sarcoma cell lines, treatment with AEW-541 led to an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. selleckchem.comnih.gov This cell cycle blockade is often associated with the downregulation of proteins like cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors such as p27. wjgnet.comnih.gov Flow cytometry can also detect a "sub-G1" peak, which is indicative of apoptotic cells with fragmented DNA. ascopubs.orgwjgnet.com
Apoptosis Detection Assays (e.g., Annexin V/7-AAD Staining, Caspase Activation Assays, PARP Cleavage)
To confirm and further characterize the induction of apoptosis by AEW-541, a variety of specific assays are employed.
Annexin V/7-AAD Staining: This flow cytometry-based assay is a cornerstone for detecting early and late apoptosis. stratech.co.uk Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. 7-AAD is a viability dye that enters cells only when the membrane integrity is lost, a feature of late apoptosis or necrosis.
Caspase Activation Assays: Apoptosis is executed by a family of proteases called caspases. nih.gov Assays can measure the activity of key initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) using fluorogenic or chromogenic substrates. stratech.co.uk
PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis. This can be detected by Western blotting, where the appearance of a cleaved PARP fragment indicates apoptotic activity.
Research has confirmed that AEW-541 induces apoptosis in various cancer cell lines, including multiple myeloma, colorectal cancer, and rhabdomyosarcoma. wjgnet.comnih.govnih.gov Mechanistic studies have shown this is accompanied by caspase activation and PARP cleavage. wjgnet.comnih.gov Furthermore, AEW-541-induced apoptosis involves the modulation of Bcl-2 family proteins, with an observed upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2. wjgnet.com
Molecular and Biochemical Techniques
Western Blotting for Protein Expression and Phosphorylation Status Analysis
Western blotting is a fundamental technique used to assess the impact of AEW-541 HCl on protein expression and, critically, on the phosphorylation status of key signaling molecules. This method allows researchers to quantify changes in protein levels and their activation states, providing direct evidence of the compound's inhibitory effects.
In studies involving various cancer cell lines, Western blotting has been instrumental in demonstrating that this compound effectively inhibits the autophosphorylation of IGF-1R. aacrjournals.orgselleckchem.comnih.gov This inhibition is a primary indicator of the compound's direct engagement with its target. Furthermore, these analyses reveal the downstream consequences of IGF-1R blockade. For instance, treatment with AEW-541 has been shown to decrease the phosphorylation of key downstream signaling proteins such as Akt and Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-regulated kinase (ERK). aacrjournals.orgselleckchem.comnih.gov
The technique is also pivotal in comparative studies. For example, in glioma cell lines, AEW-541 was shown to inhibit IGF-1R phosphorylation in a dose- and time-dependent manner without affecting the phosphorylation levels of c-Src or STAT3, highlighting its specificity. nih.gov Similarly, in breast cancer cells resistant to trastuzumab, Western blotting revealed increased levels of IGF1R, providing a rationale for combination therapy. oup.com
Table 1: Effect of this compound on Protein Phosphorylation in Various Cancer Cell Lines
| Cell Line | Target Protein | Effect of this compound | Reference |
|---|---|---|---|
| Ewing's Sarcoma (TC-71) | IGF-1R, Akt, MAPK | Inhibition of phosphorylation | aacrjournals.org |
| Glioma (T98G, U87) | IGF-1R | Dose- and time-dependent inhibition of phosphorylation | nih.gov |
| Neuroblastoma | Akt | Reduction in phosphorylation | aacrjournals.org |
| Esophageal Squamous Cell Carcinoma (TE-1) | IGF-1R, Akt | Potent blockade of activation | selleckchem.com |
| Breast Cancer (BT474) | IGF-1R | Prevention of IGF-1 induced phosphorylation | nih.gov |
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Profiling
Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qRT-PCR), is employed to analyze how this compound modulates the expression of specific genes at the messenger RNA (mRNA) level. This provides insights into the transcriptional changes induced by the compound.
A significant finding from RT-PCR studies is the ability of this compound to down-regulate the mRNA levels of Vascular Endothelial Growth Factor (VEGF). researchgate.net This was observed both in vitro in neuroblastoma cell lines and in vivo in tumor xenografts from drug-treated animals, suggesting that this compound can impact tumor angiogenesis by reducing the expression of this key pro-angiogenic factor. researchgate.net In studies on Ewing's sarcoma, RT-PCR confirmed the co-expression of IGF-1R and its ligands, IGF-1 and IGF-2, suggesting an autocrine loop that could be targeted by AEW-541. nih.gov
Reporter Gene Assays for Transcriptional Activity Evaluation (e.g., HIF1)
Reporter gene assays are utilized to measure the effect of this compound on the activity of specific transcription factors. In the context of cancer, Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that helps tumor cells adapt to low-oxygen environments.
Research has shown that this compound can disrupt a pro-survival and pro-angiogenic pathway involving IGF-1R, STAT3, and HIF-1 in human glioblastoma cells. nih.gov In these studies, reporter gene assays demonstrated that this compound could decrease HIF-1 transcriptional activity. nih.gov This is significant because HIF-1 can transactivate the igf2 gene, creating a self-amplifying autocrine loop that promotes tumor growth. By inhibiting IGF-1R, this compound effectively breaks this circuit, reducing the expression of HIF-1 target genes like VEGF. aacrjournals.orgnih.gov The ability of AEW-541 to block this circuit is believed to be beneficial in suppressing the growth and angiogenic potential of hypoxic tumors. nih.gov
RNA Interference (e.g., siRNA-mediated Target Knockdown)
RNA interference (RNAi), most commonly using small interfering RNA (siRNA), is a powerful technique used to validate the specificity of a drug target and to mimic the effects of its pharmacological inhibition. In this compound research, siRNA-mediated knockdown of IGF-1R has been used to confirm that the effects of the compound are indeed due to its action on this receptor.
In studies on Wilms tumor cells, siRNA directed against IGF1R resulted in a significant reduction of IGF1R protein, which led to the inhibition of phospho-Akt, induction of apoptosis, and a G1 cell cycle arrest. medkoo.comdntb.gov.ua These effects closely mirrored those observed with NVP-AEW541 treatment, providing strong evidence that the anti-tumor activities of the compound are mediated through IGF-1R inhibition. medkoo.com
Similarly, in colorectal cancer cells, the specific knockdown of IGF-IR and Epidermal Growth Factor Receptor (EGFR) using siRNA was compared to the effects of the pharmacological inhibitors NVP-AEW541 and erlotinib (B232). aacrjournals.org The results showed that the combined knockdown of both receptors, either by siRNA or by the inhibitors, was more effective at decreasing cell proliferation and inducing apoptosis than targeting either receptor alone. aacrjournals.org This approach helps to validate the therapeutic strategy of dual receptor blockade. Furthermore, in breast cancer cells with acquired resistance to trastuzumab, siRNA-mediated inhibition of IGF1R expression significantly increased the response to trastuzumab, an effect also achieved by NVP-AEW541. oup.com
Studies have also used siRNA to investigate mechanisms of acquired resistance to AEW-541. In a breast cancer cell line that developed resistance to NVP-AEW541, siRNA was used to silence the gene for Tyro3, a receptor tyrosine kinase found to be overexpressed in the resistant cells. Gene silencing of Tyro3 led to reduced cell growth, suggesting its role in the resistance mechanism. embopress.org
Preclinical In Vivo Model Systems
Xenograft Models for Tumor Growth Inhibition Studies
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's anti-tumor efficacy in a living organism. This compound has been extensively tested in various xenograft models.
Oral administration of this compound has been shown to significantly inhibit the growth of tumor xenografts in multiple cancer types. For instance, in Ewing's sarcoma xenografts, combined treatment with this compound and vincristine (B1662923) significantly inhibited tumor growth. aacrjournals.org In neuroblastoma xenograft models, this compound not only inhibited tumor growth but also led to a marked apoptotic pattern and a decrease in microvascularization within the tumors. researchgate.net The compound caused tumor shrinkage in both HTLA-230 and SK-N-BE2c neuroblastoma xenografts. aacrjournals.org
Furthermore, in vivo studies using an IGF-IR-driven fibrosarcoma model demonstrated that the orally bioavailable compound inhibits IGF-IR signaling within the tumor xenografts and significantly reduces their growth. nih.gov In a Wilms tumor model, this compound also showed potent cytotoxic effects. medkoo.com These studies are often accompanied by analysis of the tumors from treated animals, which has confirmed the in vivo down-regulation of pathways involving Akt and MAPK phosphorylation. aacrjournals.org
Table 2: Summary of this compound Efficacy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Key Findings | Reference |
|---|---|---|---|---|
| Ewing's Sarcoma | TC-71 | Nude Mice | Combined with vincristine, significantly inhibited tumor growth. | aacrjournals.org |
| Neuroblastoma | HTLA-230, SK-N-BE2c | Nude Mice | Inhibited tumor growth, induced apoptosis, and decreased microvascularization. | aacrjournals.orgresearchgate.net |
| Fibrosarcoma | IGF-IR driven | - | Inhibited IGF-IR signaling and significantly reduced tumor growth. | nih.gov |
| Wilms Tumor | NWT-21 | - | Abrogation of basal and IGF-I-induced receptor, PKB, and MAPK phosphorylation. | aacrjournals.org |
Orthotopic Models for Assessment of Tumor Microenvironment and Metastasis
To accurately evaluate the efficacy of anti-cancer agents like this compound, it is critical to use preclinical models that closely mimic human disease. Orthotopic tumor models, where human cancer cells or patient-derived tumor tissue are implanted into the corresponding organ of an immunodeficient animal, offer a significant advantage over traditional subcutaneous models. criver.comnih.gov This method creates a more clinically relevant tumor microenvironment, which is essential for studying tumor growth, invasion, and metastasis. nih.govherabiolabs.com
The native-like microenvironment in orthotopic models includes appropriate stromal cells, vasculature, and local nutrient supplies, which can influence tumor growth rates and response to therapy. herabiolabs.com Research has shown that orthotopic implantation can lead to tumor behavior that more accurately reflects human cancer, including the development of spontaneous metastases to distant organs. herabiolabs.comcrownbio.com For instance, studies have demonstrated that orthotopic tumors can become highly vascularized shortly after implantation and exhibit cell migration, which is less evident in subcutaneous models. herabiolabs.com
Given that IGF-1R signaling is implicated in tumor growth and metastasis formation, the use of orthotopic models is particularly relevant for testing inhibitors like this compound. nih.gov These models provide an ideal platform to investigate the compound's ability to interfere with the complex interactions between cancer cells and their microenvironment, and to assess its impact on the metastatic cascade in a setting that mirrors the clinical progression of the disease. criver.com
| Feature | Orthotopic Model Advantage | Relevance to this compound Research |
|---|---|---|
| Tumor Microenvironment | More accurately replicates the native tumor stroma, cellular components, and signaling. herabiolabs.com | Allows for assessment of this compound's effect on IGF-1R signaling within a realistic biological context. |
| Metastasis | Enables the study of spontaneous metastasis to relevant secondary sites. herabiolabs.comcrownbio.com | Crucial for evaluating the anti-metastatic potential of this compound, a known inhibitor of a key metastasis-promoting pathway. nih.gov |
| Tumor Growth Rate | Reflects growth patterns influenced by the organ-specific environment. herabiolabs.com | Provides a more accurate measure of the compound's anti-proliferative efficacy in vivo. nih.gov |
| Predictive Value | Higher translational relevance for predicting clinical outcomes and drug response. nih.govcrownbio.com | Increases confidence in preclinical findings regarding the therapeutic potential of this compound. |
Animal Models for Non-Oncological Disease Research (e.g., Toxoplasma gondii infection models)
Beyond oncology, the therapeutic potential of this compound has been explored in other diseases. Notably, its efficacy has been investigated against Toxoplasma gondii, an obligate intracellular protozoan parasite responsible for toxoplasmosis. nih.govnih.gov
In a key study, AEW-541 (referred to as NVP-AEW541) was repurposed and screened for its ability to inhibit the growth of T. gondii. The research demonstrated that the compound significantly inhibited the parasite's growth in vitro. nih.govnih.gov Further investigation into its mechanism revealed that NVP-AEW541 impairs the lytic cycle of the parasite primarily by inhibiting the invasion of host cells by tachyzoites, the rapidly multiplying stage of the parasite. nih.govnih.gov
The efficacy of NVP-AEW541 was then assessed in a murine model of acute toxoplasmosis. The in vivo experiments showed that the compound could prolong the survival time of mice acutely infected with a virulent strain of T. gondii. nih.govnih.gov Furthermore, treatment resulted in a significant reduction in the parasite burden in various tissues, including the brain, liver, and spleen, indicating that the compound is orally bioavailable and effective against acute infection in an animal model. nih.gov
| Parameter | Finding for NVP-AEW541 | Reference |
|---|---|---|
| IC₅₀ (Parasite Growth) | 1.17 μM | nih.govnih.gov |
| TD₅₀ (Host Cell Toxicity) | 7.3 μM | nih.gov |
| Mechanism of Action | Inhibits tachyzoite invasion | nih.govnih.gov |
| In Vivo Efficacy | Prolonged survival and reduced parasite burden in acutely infected mice | nih.govnih.gov |
Quantitative Data Analysis and Interpretive Frameworks (e.g., Chou-Talalay equations for synergy assessment)
In modern drug research, particularly in oncology, combination therapies are often more effective than single-agent treatments. To quantitatively assess the interaction between two or more drugs, specific analytical frameworks are employed. The Chou-Talalay method is a widely accepted mathematical approach used to determine whether a drug combination results in a synergistic, additive, or antagonistic effect. springermedizin.deplos.org
This method utilizes the median-effect equation to generate a Combination Index (CI). The CI value provides a quantitative measure of the interaction between two drugs at different effect levels (e.g., 50% or 75% cell growth inhibition). oncolines.com
CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the effects of individual agents).
CI = 1: Indicates an additive effect (the effect of the combination is equal to the sum of individual effects).
CI > 1: Indicates antagonism (the effect of the combination is less than the sum of individual effects).
The Chou-Talalay method has been applied in studies involving this compound to evaluate its potential in combination with other therapeutic agents. For example, the synergistic effects of AEW-541 and the aromatase inhibitor letrozole (B1683767) were assessed in aromatase-expressing breast cancer cell lines. The analysis showed that the combination was synergistic in inhibiting cell proliferation, particularly at higher effect levels. springermedizin.de Similarly, other studies have used this framework to show that AEW-541 acts synergistically with agents like gemcitabine (B846) in biliary tract cancer cells and enhances the efficacy of chemotherapy in small cell lung cancer. ascopubs.orgaacrjournals.org
| Combination Index (CI) Value | Interpretation |
|---|---|
| < 1 | Synergism: The combined effect is greater than the sum of individual drug effects. |
| = 1 | Additive Effect: The combined effect is equal to the sum of individual drug effects. |
| > 1 | Antagonism: The combined effect is less than the sum of individual drug effects. |
This quantitative approach is vital for the rational design of combination therapies, allowing researchers to identify drug pairings that offer enhanced therapeutic efficacy. springermedizin.denih.gov
Future Perspectives and Unanswered Questions in Aew 541 Hcl Research
Elucidating Novel Molecular Targets and Potential Off-Target Interactions of AEW-541 HCl
A critical avenue for future research is the comprehensive profiling of the this compound interactome. While primarily characterized as an IGF-1R inhibitor, a complete understanding of its selectivity and potential off-target effects is crucial for interpreting experimental results and predicting its biological consequences.
This compound demonstrates significant selectivity for IGF-1R over the closely related insulin (B600854) receptor (InsR) in cellular contexts, exhibiting a 27-fold greater potency for IGF-1R. nih.govmedchemexpress.comselleckchem.com However, in cell-free kinase assays, its activity against InsR is nearly equipotent to its inhibition of IGF-1R. medchemexpress.comselleckchem.com This discrepancy highlights the importance of cellular environments in determining inhibitor specificity and underscores a key unanswered question: what cellular factors contribute to the observed selectivity of this compound for IGF-1R over InsR in vivo?
Beyond the insulin receptor family, studies have identified other kinases that are inhibited by this compound, typically at higher concentrations than required for IGF-1R inhibition. selleckchem.comcaymanchem.com These known off-target interactions, primarily from cell-free assays, include key mediators of angiogenesis and cell fate.
Table 1: Documented Kinase Inhibition Profile of AEW-541 in Cell-Free Assays
| Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|
| IGF-1R | 0.15 | medchemexpress.comselleckchem.comcaymanchem.com |
| InsR | 0.14 | medchemexpress.comselleckchem.comcaymanchem.com |
| FLT3 | 0.42 | selleckchem.comcaymanchem.com |
| Tie2 (Tek) | 0.53 | selleckchem.comcaymanchem.com |
| VEGFR1 (Flt1) | 0.6 | selleckchem.comcaymanchem.com |
Future research must employ unbiased, large-scale screening technologies, such as kinome profiling and chemical proteomics, to create a comprehensive map of this compound's direct and indirect molecular targets across various cell types. Elucidating these interactions is fundamental to distinguishing on-target IGF-1R-mediated effects from potential off-target contributions, thereby refining its use as a specific chemical probe.
Comprehensive Characterization of Complex Signaling Network Perturbations in Response to this compound
The inhibition of a central signaling node like IGF-1R by this compound initiates a cascade of network-level perturbations that are far from linear. The cellular response involves dynamic feedback loops, pathway crosstalk, and adaptive reprogramming, which are currently not fully understood.
The primary intended consequence of this compound is the suppression of the PI3K/Akt signaling axis, a key downstream effector of IGF-1R. caymanchem.com Numerous studies have confirmed that this compound treatment leads to a reduction in the phosphorylation of Akt in various cancer cell lines. selleckchem.comnih.govoup.com However, the impact on other major downstream pathways, such as the MAPK/ERK cascade, is more complex and appears to be highly context-dependent. While some studies report abrogation of MAPK phosphorylation medchemexpress.comselleckchem.com, others have found that Akt phosphorylation is reduced without a corresponding effect on Erk1/Erk2 phosphorylation, particularly in neuroblastoma cells. selleckchem.com In biliary tract cancer cells, the response of phosphorylated p42/44 (ERK) to the inhibitor was variable. nih.gov
These divergent findings suggest that the connectivity of the signaling network downstream of IGF-1R differs significantly between cell types. Future research should focus on:
Dynamic Systems Analysis: Moving beyond static endpoint measurements to characterize the temporal dynamics of signaling pathways (e.g., PI3K/Akt, MAPK/ERK, JAK/STAT) following this compound exposure. This includes investigating the potential for transient or paradoxical activation of certain pathways. nih.gov
Feedback and Crosstalk Mechanisms: Identifying the specific feedback loops (both negative and positive) and compensatory crosstalk mechanisms that are engaged upon IGF-1R inhibition. For instance, inhibition of IGF-1R might lead to the activation of other receptor tyrosine kinases, such as MET, which can sustain pro-survival signaling and lead to unresponsiveness. medkoo.com
Integrative Multi-Omics: Combining phosphoproteomics with transcriptomics and proteomics to build comprehensive models of the signaling network's response to this compound. biorxiv.org This will help to uncover how the cell attempts to achieve a new homeostatic state and identify nodes of vulnerability. biorxiv.orgelifesciences.org
A thorough characterization of these complex network perturbations will provide a more holistic understanding of the cellular response to IGF-1R inhibition.
Identification and Validation of Predictive Biomarkers for Response and Resistance to this compound
A significant challenge in the application of targeted inhibitors is the identification of biomarkers that can predict which biological systems will respond and the mechanisms that drive resistance. For this compound, this remains a critical and largely unanswered question. Future research must prioritize the discovery and validation of robust predictive biomarkers.
Potential areas of investigation include:
Genomic and Transcriptomic Markers: The status of key signaling pathway components could dictate sensitivity. For example, the PTEN tumor suppressor status may determine the effectiveness of this compound, as loss of PTEN leads to constitutive Akt activation, potentially bypassing the need for IGF-1R signaling. selleckchem.com Furthermore, the expression levels of IGF-1R pathway components, such as Insulin-Like Growth Factor Binding Protein 5 (IGFBP5), have been inversely correlated with the efficacy of IGF-1R inhibition in bladder cancer. medkoo.com
Mechanisms of Acquired Resistance: Understanding how resistance develops is key to designing more effective strategies. Research points to several potential mechanisms, including the upregulation of the IGF-1R target itself or the activation of parallel signaling pathways. researchgate.net For instance, the activation of the MET receptor by hepatocyte growth factor (HGF) has been shown to confer resistance to IGF-1R inhibitors. medkoo.com The translocation of IGF-1R to the nucleus has also been implicated in therapeutic resistance. medkoo.com
Functional Biomarkers: Beyond static markers, functional biomarkers based on the dynamic response of the signaling network could be highly predictive. Techniques that measure the flux through signaling pathways (e.g., the degree of Akt phosphorylation suppression upon drug exposure) in preclinical models could offer a more dynamic prediction of response.
Systematic screening of large panels of cell lines, combined with multi-omics analysis, is necessary to correlate molecular features with sensitivity to this compound. nih.govbilkent.edu.tr Validating these candidate biomarkers in advanced preclinical models will be essential before they can be considered for guiding research applications. mdpi.commdpi.com
Exploration of this compound in Emerging Disease Research Areas and New Biological Contexts
While the majority of this compound research has been concentrated in oncology, the ubiquitous nature of the IGF-1R signaling pathway suggests its relevance in a much broader range of biological contexts. Exploring the utility of this compound as a tool compound in these emerging areas could yield significant new insights.
One of the most novel applications reported is in the field of parasitology. A recent study repurposed a library of compounds and discovered that this compound is effective against the protozoan parasite Toxoplasma gondii. nih.gov The research demonstrated that the compound inhibits parasite growth by specifically blocking the invasion of host cells by tachyzoites, with an IC₅₀ of 1.17 μM. nih.gov This finding opens up an entirely new research avenue for investigating the role of host or parasite IGF-like signaling in the infection process.
Another emerging area is the study of organ physiology. Researchers have used this compound to probe the function of IGF-1R in the heart, finding that its inhibition leads to a reversible and insulin-independent cardiac contractile dysfunction. nih.gov This highlights its value as a chemical tool to dissect the specific roles of IGF-1R in cardiac homeostasis, distinct from those of the insulin receptor. nih.gov
Future explorations could include:
Neuroscience: Investigating the role of IGF-1R signaling in neuronal development, synaptic plasticity, and neurodegenerative diseases.
Metabolism: Further clarifying the specific contributions of IGF-1R versus the insulin receptor in metabolic regulation in various tissues.
Developmental Biology: Utilizing this compound to study the role of IGF-1R signaling in embryonic development and tissue regeneration. nih.gov
The application of this compound in these diverse biological contexts will not only expand our understanding of IGF-1R function but may also uncover unexpected therapeutic possibilities.
Development and Application of Advanced Preclinical Models for Holistic this compound Evaluation
The predictive power of preclinical research is highly dependent on the quality and clinical relevance of the models used. To date, research on this compound has predominantly relied on traditional 2D cell cultures and specific in vivo tumor xenograft models. selleckchem.comnih.gov
Table 2: Examples of Preclinical Models Used in AEW-541 Research
| Model Type | Specific Example | Research Context | Reference |
|---|---|---|---|
| 2D Cell Culture | MCF-7, TC-71, U-87 MG, etc. | Cancer cell proliferation, survival, signaling | selleckchem.comuninsubria.it |
| 2D Cell Culture | Biliary Tract Cancer Cell Lines | Growth inhibition, signaling | nih.gov |
| In Vivo Xenograft | NWT-21 Murine Fibrosarcoma | Antitumor activity, signaling inhibition | nih.govselleckchem.comcaymanchem.com |
| In Vivo Xenograft | HTLA-230, SK-N-BE2c Neuroblastoma | Antitumor activity, apoptosis | selleckchem.comresearchgate.net |
| In Vivo Xenograft | BxPC3 Pancreatic Cancer | Invasion, matrilysin expression | oup.com |
| In Vitro Invasion Assay | Matrigel-coated chambers | Tumor cell invasion | researchgate.net |
While these models have been invaluable, there is a pressing need to adopt more sophisticated systems that better recapitulate human physiology and disease complexity. Future research should focus on the development and application of:
Patient-Derived Xenografts (PDXs): These models, where patient tumor tissue is implanted into immunodeficient mice, maintain the genomic and architectural heterogeneity of the original tumor and are considered more predictive of clinical outcomes.
3D Organoid and Spheroid Cultures: Three-dimensional culture systems more accurately mimic the cell-cell interactions, nutrient gradients, and drug penetration challenges of an in vivo tumor microenvironment.
Humanized Mouse Models: For studying interactions with the immune system, mice engrafted with a human immune system are invaluable.
Microfluidic "Organ-on-a-Chip" Models: These systems can model the dynamic interactions between different cell types and tissues, offering a platform to study both efficacy and potential systemic effects in a controlled environment.
Employing these advanced preclinical models will enable a more holistic evaluation of this compound, providing deeper insights into mechanisms of action, biomarker identification, and resistance, ultimately bridging the gap between basic research and potential clinical translation. researchgate.net
Q & A
Q. What is the primary mechanism of action of AEW-541 HCl in preclinical cancer models, and how should researchers validate it experimentally?
this compound, an IGF1R inhibitor, suppresses tumor growth by blocking insulin-like growth factor signaling, which is critical for cancer cell proliferation and survival. To validate its mechanism:
- Use flow cytometry to assess DC differentiation and T-cell activation in co-culture systems .
- Perform RNA sequencing (RNAseq) to identify differentially expressed genes in treated tumors, focusing on immune response pathways (e.g., lymphocyte activation) .
- Include dose-response assays (IC50/EC50) in vitro and compare with in vivo tumor weight reduction data .
Table 1: Key Experimental Parameters for Mechanism Validation
Q. What are the standard protocols for administering this compound in vitro and in vivo?
- In vitro : Co-culture cancer cells (e.g., EOC lines) with AEW-541-treated dendritic cells (DCs) at 10–50 µM for 24–48 hours. Monitor proliferation via FACS .
- In vivo : Use C57BL/6 mice with peritoneal ID8 tumors. Administer 50 mg/kg this compound intraperitoneally, 3×/week, alongside controls (e.g., anti-PD-1 monotherapy) .
- Report batch-to-batch variability in compound purity and solvent controls to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound in ovarian cancer models?
Contradictions often arise from tumor microenvironment complexity. Methodological strategies include:
- Multi-omics integration : Combine RNAseq data with proteomic profiling to identify compensatory pathways (e.g., PD-1/PD-L1 upregulation) .
- Pharmacodynamic modeling : Correlate in vitro IC50 values with in vivo tumor regression rates, adjusting for immune cell infiltration .
- Systematic reviews : Conduct scoping studies to map conflicting evidence, prioritizing studies with rigorous controls (e.g., survival endpoints vs. surrogate markers) .
Table 2: Contradiction Analysis Framework
Q. What statistical approaches are recommended for analyzing RNA-seq data from this compound-treated tumors?
- Differential expression : Use tools like DESeq2 or edgeR with false discovery rate (FDR) correction (p < 0.05). Highlight immune-related pathways (e.g., GO:0006955 "immune response") .
- Batch effect correction : Apply ComBat or surrogate variable analysis (SVA) if multiple sequencing runs are used .
- Validation : Confirm key findings with qRT-PCR or spatial transcriptomics .
Q. How should researchers design experiments combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1) to address synergistic efficacy?
- Experimental arms : Include monotherapy (AEW-541 or anti-PD-1), combination therapy, and vehicle controls .
- Endpoint selection : Prioritize survival rates, tumor weight, and immune cell infiltration (e.g., cDC1/T-cell ratios) over surrogate markers .
- Power calculations : Use pilot data to estimate sample size (e.g., n ≥ 8/group for murine studies) .
Table 3: Combination Therapy Study Design
| Group | Treatment | Key Metrics | Outcome (Example) |
|---|---|---|---|
| 1 | This compound | Tumor weight | 40% reduction |
| 2 | Anti-PD-1 | T-cell activation | 2-fold increase |
| 3 | Combination | Survival rate | 60% increase vs. controls |
Methodological Best Practices
- Reproducibility : Document reagent sources (e.g., AEW-541 batch numbers) and instrument calibration protocols .
- Ethical compliance : Adhere to animal welfare guidelines (e.g., IACUC protocols) for in vivo studies .
- Data transparency : Deposit raw RNAseq data in public repositories (e.g., GEO) with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
